N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one
Description
Properties
IUPAC Name |
1'-methylspiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15-8-6-14(7-9-15)10-12(16)11-4-2-3-5-13(11)17-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCENWWFAIVPRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361211 | |
| Record name | N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62756-24-5 | |
| Record name | N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one, a spirocyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. The spiro[chroman-2,4'-piperidine]-4-one core is a privileged scaffold found in a variety of biologically active molecules.[1][2][3][4] This document details a robust and efficient synthetic pathway, elucidates the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses the characterization of the target molecule. The content is tailored for researchers, scientists, and professionals in the field of drug development seeking to synthesize and further explore the therapeutic potential of this and related compounds.
Introduction: The Significance of the Spiro[chroman-2,4'-piperidine]-4-one Scaffold
The fusion of a chromanone and a piperidine ring through a spirocyclic linkage creates a unique three-dimensional architecture that has proven to be a fertile ground for the discovery of novel therapeutic agents. This structural motif is present in compounds exhibiting a wide range of pharmacological activities, including but not limited to, acetyl-CoA carboxylase (ACC) inhibitors, and potential anticancer agents.[1][2] The rigid, yet complex, spatial arrangement of the spiro[chroman-2,4'-piperidine]-4-one core allows for precise orientation of substituents, facilitating targeted interactions with biological macromolecules.
N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one, the subject of this guide, is a key analog within this class of compounds. The presence of the N-methyl group on the piperidine ring can significantly influence the molecule's physicochemical properties, such as basicity and lipophilicity, which in turn can impact its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its synthesis is therefore crucial for enabling further investigation into its biological activities and for the development of novel derivatives.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of the target molecule, N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one (I), points to two readily available starting materials: salicylaldehyde (2-hydroxybenzaldehyde) (II) and N-methyl-4-piperidone (III).
Caption: Retrosynthetic analysis of the target molecule.
The proposed synthesis involves a one-pot reaction that proceeds through an initial condensation followed by an intramolecular cyclization. This approach is attractive due to its atom economy and operational simplicity. The key transformation is the formation of the spirocyclic system, which can be catalyzed by either acid or base.
Reaction Mechanism
The formation of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one from salicylaldehyde and N-methyl-4-piperidone is believed to proceed through a base-catalyzed domino reaction involving a Knoevenagel condensation followed by an oxa-Michael addition.
Caption: Proposed reaction mechanism for the synthesis.
Step-by-step mechanistic explanation:
-
Enolate Formation: In the presence of a base (e.g., piperidine, which can be added catalytically or be present as a starting material in related syntheses), a proton is abstracted from the α-carbon of N-methyl-4-piperidone to form a resonance-stabilized enolate.
-
Knoevenagel Condensation: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of salicylaldehyde. Subsequent dehydration leads to the formation of a chalcone-like intermediate.
-
Intramolecular Oxa-Michael Addition: The phenoxide ion of the chalcone-like intermediate then undergoes an intramolecular conjugate addition (oxa-Michael addition) to the α,β-unsaturated ketone. This cyclization step forms the pyran ring and establishes the spirocyclic center.
-
Protonation: The resulting enolate is protonated upon workup to yield the final product, N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of related spiro[chroman-2,4'-piperidin]-4-one derivatives.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Salicylaldehyde | Reagent | Sigma-Aldrich |
| N-methyl-4-piperidone | 98% | Alfa Aesar |
| Piperidine | 99% | Acros Organics |
| Ethanol | Anhydrous | Fisher Scientific |
| Ethyl acetate | HPLC Grade | VWR |
| Hexane | HPLC Grade | VWR |
| Anhydrous Magnesium Sulfate | Reagent | EMD Millipore |
Synthetic Procedure
Caption: Experimental workflow for the synthesis.
-
To a solution of salicylaldehyde (1.22 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methyl-4-piperidone (1.13 g, 10 mmol).
-
To this mixture, add piperidine (0.1 mL, 1 mmol) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
After completion of the reaction (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one as a solid.
Expected Yield and Characterization
Based on similar syntheses reported in the literature, the expected yield for this reaction is in the range of 60-80%.
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from the benzopyran ring, methylene protons of the chromanone and piperidine rings, and a singlet for the N-methyl group.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include a carbonyl carbon (C=O) at around 190-200 ppm, aromatic carbons, the spiro carbon, and aliphatic carbons of the piperidine and chromanone rings.
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the product (C₁₄H₁₇NO₂).
Discussion and Field-Proven Insights
The choice of a base catalyst, such as piperidine, is crucial for promoting the initial condensation reaction. While other bases like pyrrolidine or triethylamine can also be employed, piperidine is often effective for this type of transformation. The reaction temperature and time are key parameters that may require optimization for achieving the best yield and minimizing side product formation.
The purification of the final product by column chromatography is essential to remove any unreacted starting materials and byproducts. The choice of the eluent system for chromatography should be carefully selected based on the polarity of the product to ensure good separation.
For researchers interested in synthesizing derivatives of the target molecule, modifications can be readily introduced by using substituted salicylaldehydes or different N-substituted-4-piperidones as starting materials. This modularity allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one. The one-pot condensation of salicylaldehyde and N-methyl-4-piperidone provides a straightforward entry into this important class of spiroheterocyclic compounds. The detailed experimental protocol and mechanistic insights provided herein should serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling them to synthesize this and related compounds for further biological evaluation.
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A Predictive Guide to the NMR Spectral Analysis of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one
Abstract
N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one represents a complex heterocyclic scaffold with significant potential in medicinal chemistry and drug development.[1][2] Its rigid spirocyclic structure, combining chromanone and N-methylpiperidine moieties, presents a unique challenge for structural elucidation. While direct experimental NMR data for this specific molecule is not widely published, this guide provides a comprehensive, predictive framework for its complete spectral assignment. Leveraging established principles of Nuclear Magnetic Resonance (NMR) spectroscopy and data from analogous substructures, this document serves as an in-depth technical resource for researchers. We will detail the expected ¹H and ¹³C NMR chemical shifts, explain the rationale for advanced 2D NMR experiments essential for unambiguous assignment, and provide a standardized protocol for data acquisition.
Introduction and Molecular Structure
The target molecule, N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one, possesses a unique architecture where a chroman-4-one system is fused to an N-methylpiperidine ring through a common spiro carbon atom (C2). This arrangement locks the conformation of both rings relative to each other, leading to a complex and revealing NMR spectrum. Understanding the precise chemical environment of each proton and carbon is paramount for confirming synthesis and for any subsequent structure-activity relationship (SAR) studies.[3]
The structural complexity necessitates a multi-dimensional approach to NMR analysis.[4][5] While 1D spectra provide initial data, 2D correlation experiments are indispensable for assembling the molecular puzzle.[6] This guide will focus on predicting the key spectral features and outlining the workflow to confirm them experimentally.
Below is the chemical structure with a conventional numbering scheme that will be used for all spectral predictions and discussions.
Caption: Molecular structure and numbering of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the proton and carbon nuclei of the target molecule. These predictions are based on known values for chroman-4-one, N-methylpiperidine, and related spirocyclic systems.[7][8][9] The solvent is assumed to be CDCl₃, a common choice for neutral organic molecules.
Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Notes |
| H5 | 7.8 - 8.0 | dd | Aromatic proton ortho to the carbonyl group, expected to be the most downfield. |
| H6, H7, H8 | 6.9 - 7.5 | m | Complex multiplet for the remaining aromatic protons. |
| H3 (2H) | 2.8 - 3.0 | s | Methylene protons adjacent to the carbonyl. Appears as a singlet due to the adjacent spiro carbon with no protons. |
| H2', H6' (4H) | 2.4 - 2.8 | m | Piperidine protons adjacent to the nitrogen. May show distinct axial/equatorial signals. |
| H3', H5' (4H) | 1.7 - 2.1 | m | Remaining piperidine methylene protons. |
| N-CH₃ (3H) | 2.2 - 2.4 | s | Singlet for the N-methyl group.[8] |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C4 (C=O) | 190 - 195 | Carbonyl carbon, significantly downfield.[10] |
| C5, C6, C7, C8 | 115 - 138 | Aromatic carbons. |
| C4a, C8a | 120 - 160 | Quaternary aromatic carbons, with C8a (adjacent to oxygen) being more downfield.[7] |
| C2 (Spiro) | 75 - 85 | Quaternary spiro carbon, deshielded by the adjacent oxygen atom.[11] |
| C3 | 45 - 55 | Methylene carbon alpha to the carbonyl. |
| C2', C6' | 50 - 55 | Piperidine carbons adjacent to the nitrogen. |
| C3', C5' | 30 - 40 | Remaining piperidine methylene carbons. |
| N-CH₃ | 42 - 47 | N-methyl carbon. |
Advanced 2D NMR for Structural Elucidation
For a molecule of this complexity, 1D spectra are insufficient for definitive assignment. 2D NMR experiments are crucial for establishing connectivity between atoms.[12][13]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. This is essential for mapping the proton networks within the aromatic ring and the piperidine ring separately.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-CH). This experiment is the primary method for assigning the carbon signals based on the already-assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals longer-range correlations (typically 2-3 bonds, ²J-CH and ³J-CH) between protons and carbons. These correlations are vital for connecting the molecular fragments and confirming the overall structure.
Key HMBC Correlations for Structural Confirmation
The HMBC spectrum will provide the definitive links between the benzopyran and piperidine moieties across the spiro junction. The diagram below illustrates the most crucial expected correlations.
Caption: Key expected HMBC correlations for structural confirmation.
Expert Interpretation:
-
The correlation from the methylene protons at H3 to the spiro carbon C2 and the carbonyl carbon C4 confirms the structure of the pyranone ring.
-
Crucially, correlations from the piperidine protons H3'/H5' and H2'/H6' to the spiro carbon C2 will unequivocally prove the connectivity between the two ring systems. This is the single most important piece of evidence to confirm the spirocyclic nature of the molecule.
Standard Operating Protocol for NMR Data Acquisition
To obtain high-quality, unambiguous data for N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one, the following experimental workflow is recommended.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz (¹H frequency).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape using the CDCl₃ lock signal.
-
-
1D Spectra Acquisition:
-
¹H Spectrum: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C Spectrum: Acquire with proton decoupling using a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for good signal-to-noise.
-
-
2D Spectra Acquisition:
-
gCOSY: Acquire a gradient-enhanced COSY spectrum with 2048 points in the direct dimension and 256-512 increments in the indirect dimension.
-
gHSQC: Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum optimized for a one-bond coupling constant (¹J-CH) of ~145 Hz.
-
gHMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range couplings of 8 Hz. This value is a good compromise for detecting both ²J-CH and ³J-CH correlations.
-
Data Interpretation Workflow
A logical and systematic approach is required to translate the raw spectral data into a confirmed structure.
Caption: Systematic workflow for NMR data analysis and structure elucidation.
Conclusion
The structural elucidation of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one is a non-trivial task that relies on the synergistic application of 1D and 2D NMR techniques. This guide provides a robust, predictive framework of the expected ¹H and ¹³C NMR data. The true power of modern NMR, however, lies in multidimensional experiments like COSY, HSQC, and particularly HMBC, which are essential for unambiguously connecting the constituent parts of this complex spirocyclic system. By following the outlined experimental and interpretive workflows, researchers can confidently verify the structure of this and related heterocyclic compounds, paving the way for further investigation in drug discovery and development.
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of Spiro-Benzopyran-Piperidine Compounds
Introduction: Deciphering a Privileged Scaffold in Drug Discovery
Spiro-benzopyran-piperidine systems represent a class of "privileged scaffolds" in modern medicinal chemistry. Their rigid, three-dimensional architecture, conferred by the spirocyclic fusion of a benzopyran and a piperidine ring, provides a unique conformational constraint that can enhance binding affinity and selectivity for a variety of biological targets.[1] These compounds have shown significant promise as histamine-3 receptor (H3R) antagonists, among other therapeutic applications, making them a focal point for drug development professionals.[2]
The structural complexity and potential for isomerism inherent in these molecules necessitate powerful analytical techniques for their unambiguous characterization. Mass spectrometry (MS) has emerged as an indispensable tool, providing critical insights into their identity, purity, and metabolic fate with unparalleled sensitivity and speed.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of methods. It offers a deep dive into the causal logic behind the mass spectrometric analysis of spiro-benzopyran-piperidine compounds, from foundational principles to advanced, field-proven workflows. We will explore how to leverage MS to not only confirm a molecular weight but to systematically dismantle these complex structures, piece by piece, to build a confident and comprehensive analytical picture.
Part 1: Core Principles—Selecting the Right Tools for the Job
The successful analysis of any molecule begins with the fundamental choices of ionization and mass analysis. For spiro-benzopyran-piperidines, these choices are dictated by their chemical nature—often possessing moderate polarity and the basic nitrogen of the piperidine ring, making them amenable to specific techniques.
Ionization: Bringing Molecules into the Gas Phase
The primary challenge is to convert the analyte from a solution into gas-phase ions with minimal degradation. The choice of ionization technique is therefore the most critical decision in the analytical workflow.
-
Electrospray Ionization (ESI): This is the workhorse "soft" ionization technique for spiro-benzopyran-piperidine analysis.[6] ESI is exceptionally well-suited because it imparts minimal excess energy to the analyte, preserving the intact molecule for initial mass measurement.[6] The process involves applying a high voltage to a liquid sample to create an aerosol of charged droplets.[7] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[8] The basic nitrogen in the piperidine moiety is readily protonated in an acidic mobile phase, leading to the highly stable and easily detectable protonated molecule, [M+H]⁺. This makes ESI the ideal front-end for liquid chromatography-mass spectrometry (LC-MS) systems.
-
Electron Ionization (EI): In contrast, EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. This causes extensive and often complex fragmentation.[9] While this can provide a reproducible "fingerprint" for library matching, it is generally less suitable for the initial characterization of novel, complex molecules like spiro-benzopyran-piperidines, where preserving the molecular ion for subsequent fragmentation studies (MS/MS) is paramount. However, EI can be valuable in specific GC-MS applications or for providing complementary structural data.[10]
Mass Analysis: Sorting the Ions by Mass
Once ionized, the molecules must be separated based on their mass-to-charge ratio (m/z).
-
Tandem Mass Spectrometry (MS/MS): The cornerstone of structural elucidation is tandem mass spectrometry.[11] In this technique, the intact protonated molecule ([M+H]⁺) is selected in the first stage of the mass spectrometer, subjected to fragmentation, and the resulting product ions are analyzed in the second stage.[11][12] The most common method for fragmentation is Collision-Induced Dissociation (CID) , where the selected ions are collided with an inert gas (like nitrogen or argon), causing them to break apart at their weakest bonds.[13] This controlled fragmentation provides a roadmap to the molecule's structure.
-
High-Resolution Mass Spectrometry (HRMS): The ability to measure mass with extreme precision is a game-changer. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z to four or more decimal places.[14][15] This accuracy allows for the unambiguous determination of a molecule's elemental formula, a critical step in identifying unknown impurities or metabolites.[16][17] Low-resolution instruments can only provide a nominal mass; for example, two different molecules might both have a nominal mass of 250 Da, but HRMS can distinguish between them based on their exact masses (e.g., 250.1234 Da vs. 250.1567 Da).[15]
Part 2: Deconstructing the Scaffold—Characteristic Fragmentation Pathways
The true power of MS/MS lies in the interpretation of fragmentation patterns. For a spiro-benzopyran-piperidine, the fragmentation is a predictable yet intricate story told by the cleavages of its constituent parts. The positive charge, typically localized on the piperidine nitrogen, often directs the fragmentation cascade.
The fragmentation behavior is governed by the relative stability of the resulting ions and neutral losses. Key fragmentation pathways include:
-
Piperidine Ring Cleavage: This is often the most dominant fragmentation route. The process is typically initiated by an α-cleavage adjacent to the positively charged nitrogen, leading to the formation of a highly stable iminium ion.[18] This can be followed by ring-opening or the loss of substituents.
-
Benzopyran Moiety Fragmentation: The benzopyran core can undergo characteristic cleavages, such as the neutral loss of carbon monoxide (CO) or carbon dioxide (CO2) from the pyrone ring.[19] Retro-Diels-Alder (RDA) reactions are also possible, leading to the cleavage of the pyran ring.
-
Spiro Linkage Scission: The bonds around the central spiro-carbon can cleave, leading to the separation of the two ring systems. The fragment that retains the charge will depend on the relative proton affinity and stability of the resulting structures.
-
Loss of Substituents: Facile losses of small neutral molecules from substituents on either ring system are common, such as the loss of water (-18 Da) from a hydroxyl group or the loss of an alkene from an alkyl ether.[20]
Part 3: Advanced Techniques for Unambiguous Characterization
While HRMS provides elemental composition, it cannot distinguish between isomers—molecules with the same formula but different spatial arrangements. This is a critical challenge in spirocyclic chemistry, where multiple stereoisomers are often possible.
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS)
IM-MS adds a powerful dimension of separation to the analytical workflow.[21] Before entering the mass spectrometer, ions are passed through a gas-filled drift tube under a weak electric field. Here, they are separated based not just on their m/z, but on their three-dimensional shape and size.[22][23] Compact, tightly-folded isomers will travel through the gas faster than extended, bulkier isomers.[24]
This separation, which occurs on a millisecond timescale, provides a "Collision Cross Section" (CCS) value for each ion—a physical parameter related to its shape.[22] For spiro-benzopyran-piperidines, IM-MS is invaluable for:
-
Separating Diastereomers: Different spatial arrangements of substituents can lead to distinct CCS values.
-
Resolving Structural Isomers: Isomers with different connectivity can be readily separated.
-
Cleaning Up Complex Spectra: IM can separate analyte ions from isobaric interferences in the matrix, leading to cleaner MS/MS spectra and more confident identification.
| Parameter | Description | Utility for Spiro-Benzopyran-Piperidines |
| Mass-to-Charge (m/z) | Ratio of an ion's mass to its charge number. | Primary identification and formula determination (with HRMS). |
| Retention Time (RT) | Time taken for a compound to pass through a chromatography column. | Separation of components in a mixture based on polarity. |
| Collision Cross Section (CCS) | A measure of an ion's size and shape in the gas phase. | Separation of isomers; conformational analysis. |
Part 4: From Theory to Practice—Validated Experimental Protocols
A robust theoretical understanding must be paired with meticulous experimental execution. The following protocols provide a self-validating framework for the analysis of spiro-benzopyran-piperidine compounds.
Protocol 1: Sample Preparation for LC-MS Analysis
The goal is to prepare a clean, soluble sample in a solvent compatible with ESI.
-
Initial Solubilization: Dissolve the solid compound in a suitable organic solvent (e.g., Methanol, Acetonitrile) to create a stock solution of approximately 1 mg/mL.[25]
-
Working Solution: Perform a serial dilution of the stock solution. A typical starting concentration for direct infusion or LC-MS is 1-10 µg/mL. Dilute using a solvent mixture that mirrors the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).[25] The addition of formic acid is crucial to promote protonation ([M+H]⁺ formation).
-
Filtration (Critical Step): Filter the final working solution through a 0.22 µm syringe filter (choose a filter material chemically compatible with your solvent).[26] This prevents particulates from clogging the delicate tubing and spray needle of the LC-MS system.
-
Vial Transfer: Transfer the filtered sample into an appropriate autosampler vial. Ensure there is no precipitate.[25]
Protocol 2: A Systematic LC-HRMS/MS Workflow for Structural Elucidation
This workflow provides a logical progression from initial detection to confident structural confirmation.
-
LC Method Development:
-
Column: A reverse-phase C18 column is a standard starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the compound.
-
-
Full Scan HRMS (MS1): Acquire a full scan spectrum to locate the m/z of the protonated molecule [M+H]⁺. Use the accurate mass measurement to calculate the elemental formula.
-
Data-Dependent MS/MS (DDA): Set up the instrument to automatically trigger an MS/MS scan on the most intense ion detected in the MS1 scan (which should be your [M+H]⁺).
-
Collision Energy: It is crucial to acquire MS/MS spectra at a range of collision energies (e.g., 10, 20, 40 eV). Low energies will produce simple fragments from the weakest bonds, while high energies will induce more extensive fragmentation, revealing the core structure.
-
-
Data Interpretation:
-
Use the accurate mass of the product ions to determine their elemental formulas.
-
Piece together the fragmentation data like a puzzle, proposing logical neutral losses and fragment structures that are consistent with the parent molecule.
-
Compare the observed fragmentation pattern with the known fragmentation behaviors of piperidine and benzopyran rings to validate your proposed structure.[18][19][20]
-
Conclusion and Future Outlook
The mass spectrometric analysis of spiro-benzopyran-piperidine compounds is a multi-faceted discipline that combines robust instrumentation with careful interpretive skill. By leveraging soft ionization techniques like ESI, the precise formula determination of HRMS, and the detailed structural mapping of MS/MS, researchers can confidently characterize these therapeutically important molecules. The addition of advanced techniques like ion mobility spectrometry provides an essential tool to tackle the complex challenge of isomerism that is inherent to this scaffold.
Looking forward, the integration of computational tools and machine learning algorithms promises to further revolutionize this field. Software capable of predicting fragmentation patterns or searching vast spectral libraries will accelerate the process of structural elucidation, particularly for identifying unknown drug metabolites and impurities.[27] As the complexity of drug candidates continues to grow, the detailed molecular insights provided by mass spectrometry will remain a critical and indispensable component of the drug discovery and development pipeline.
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Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Slideshare. Retrieved from [Link]
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de Freitas, J. C. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
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Abdel-Sattar, E., et al. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. Retrieved from [Link]
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Lopez-Avila, V., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science. Retrieved from [Link]
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ACS Publications. (2023). Ion Mobility Mass Spectrometry (IM-MS) for Structural Biology: Insights Gained by Measuring Mass, Charge, and Collision Cross Section. Chemical Reviews. Retrieved from [Link]
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PubMed. (2012). Synthesis and evaluation of a new series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists. PubMed. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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DiVA. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. DiVA. Retrieved from [Link]
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Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
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BEPLS. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. Retrieved from [Link]
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RSC Publishing. (2025). Enhancing automated drug substance impurity structure elucidation from tandem mass spectra through transfer learning and domain knowledge. RSC Publishing. Retrieved from [Link]
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infrared spectroscopy of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one
An In-Depth Technical Guide to the Infrared Spectroscopy of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one
Executive Summary
This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of this compound, a complex heterocyclic molecule of interest in medicinal chemistry and drug development.[1] Given the molecule's spirocyclic fusion of benzopyranone and N-methylpiperidine moieties, FTIR spectroscopy serves as a powerful, non-destructive first-pass analytical technique for structural verification.[2] This document, intended for researchers and drug development professionals, details the theoretical underpinnings of the molecule's vibrational modes, a validated experimental protocol for data acquisition, and a systematic approach to spectral interpretation. By dissecting the molecule into its constituent functional groups, we predict the characteristic absorption bands and explain the reasoning behind their expected positions and intensities, thereby creating a self-validating framework for analysis.
Introduction to the Analyte and Technique
The Molecular Structure: A Union of Privileged Scaffolds
This compound is a spirocyclic compound featuring a piperidine ring fused at the C4 position to the C2 position of a 2H-1-benzopyran-4(3H)-one (chromanone) core. The piperidine nitrogen is methylated. This architecture is significant as both piperidine and benzopyran are "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs and biologically active compounds.[1][3] The spirocyclic linkage imparts significant three-dimensional complexity and conformational rigidity, which can enhance binding affinity to biological targets.[1] Accurate structural confirmation is therefore the first critical step in any research and development workflow.
The Analytical Imperative: Why FTIR Spectroscopy?
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations (stretching, bending, rocking).[4] The frequency of the absorbed radiation is specific to the types of chemical bonds and functional groups present.[5] For a molecule like this compound, FTIR is an invaluable tool for:
-
Functional Group Identification: Rapidly confirming the presence of key groups like the ketone (C=O), aromatic ring (C=C), ether linkage (C-O-C), and aliphatic C-H and C-N bonds.
-
Structural Verification: Comparing the experimental spectrum against a predicted spectrum to confirm the successful synthesis of the target molecule.
-
Purity Assessment: Identifying unexpected peaks that may indicate the presence of starting materials, solvents, or byproducts.
Deconstructing the Molecule: Predicted Spectral Features
The infrared spectrum of this molecule can be understood by examining the characteristic vibrations of its distinct structural components.
The Benzopyranone Core
-
Ketone C=O Stretch: The most prominent and diagnostically useful peak will be the strong absorption from the stretching vibration of the carbonyl group in the pyranone ring. For similar benzopyran-4-one derivatives, this peak is typically observed in the region of 1705-1725 cm⁻¹ .[5] Its exact position can be influenced by conjugation with the adjacent aromatic ring.
-
Aromatic C=C Stretches: The benzene ring will give rise to a series of medium-to-weak absorptions in the 1600-1450 cm⁻¹ region due to in-plane carbon-carbon double bond stretching.[4]
-
Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring will produce peaks at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ range.[4]
-
Aryl Ether C-O Stretch: The C-O-C linkage within the benzopyran structure will result in a strong stretching absorption, usually found in the 1300-1200 cm⁻¹ region.[5]
The N-Methylpiperidine Moiety
-
Aliphatic C-H Stretches: The methylene (CH₂) groups of the piperidine ring and the N-methyl (CH₃) group will exhibit strong stretching absorptions in the 2960-2850 cm⁻¹ region.[6] The presence of multiple peaks in this area is expected due to symmetric and asymmetric stretching modes.
-
CH₂ Bending (Scissoring): The scissoring vibration of the CH₂ groups in the piperidine ring typically appears as a distinct band around 1470-1450 cm⁻¹ .[6]
-
C-N Stretch: The stretching vibration of the tertiary amine C-N bond in the N-methylpiperidine ring is expected in the 1230-1030 cm⁻¹ range.[7] This peak can sometimes be difficult to assign definitively as it falls within the complex fingerprint region.
Experimental Protocol: Best Practices for Data Acquisition
The following protocol describes a robust and reproducible method for obtaining a high-quality FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which minimizes sample preparation and is non-destructive.[2]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
-
Sample: A few milligrams of solid this compound.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate cleaning swabs (e.g., lint-free wipes).
Step-by-Step Methodology
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a solvent-moistened swab to remove any residual contaminants. Allow the solvent to evaporate completely.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Engage the ATR pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is crucial for achieving a high-quality spectrum.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters as the background (16-32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal surface as described in Step 1.
Data Interpretation and Analysis Workflow
A systematic workflow is essential for accurately interpreting the spectral data and correlating it with the molecular structure.
Visualization of the Analysis Workflow
Caption: Workflow for FTIR analysis of this compound.
Correlating the Spectrum with the Structure
-
High-Frequency Region (4000-2500 cm⁻¹): First, inspect the region above 2500 cm⁻¹. Look for the C-H stretching vibrations. Aromatic C-H stretches should appear as weaker bands just above 3000 cm⁻¹, while the stronger, more saturated-looking bands from the piperidine and methyl C-H bonds will be just below 3000 cm⁻¹.[4][8] The absence of a broad O-H band (3600-3200 cm⁻¹) or N-H band (3500-3300 cm⁻¹) is a key confirmation point.[5]
-
Triple Bond Region (2500-2000 cm⁻¹): This region should be transparent, confirming the absence of alkyne (C≡C) or nitrile (C≡N) functional groups.[9]
-
Double Bond Region (2000-1500 cm⁻¹): This region is highly diagnostic. The most intense peak should be the ketone C=O stretch around 1715 cm⁻¹.[5] Following this, identify the weaker C=C stretching bands of the aromatic ring between 1600 cm⁻¹ and 1450 cm⁻¹.[10]
-
Fingerprint Region (1500-600 cm⁻¹): This complex region contains a multitude of bending and stretching vibrations. While individual peak assignment can be challenging, key features to locate are the strong C-O ether stretch (~1250 cm⁻¹) and the CH₂ bending vibrations (~1460 cm⁻¹).[6][7] The overall pattern in this region is unique to the molecule and serves as a "fingerprint" for comparison with a reference standard.
Summary of Expected Vibrational Modes
The quantitative data below summarizes the predicted key absorption bands for this compound.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Component | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic Ring (Benzopyran) | Weak to Medium |
| ~2960-2850 | C-H Stretch (asymmetric & symmetric) | Piperidine (CH₂) & N-Methyl (CH₃) | Strong |
| ~1715 | C=O Stretch | Ketone (Benzopyranone) | Strong, Sharp |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| ~1460 | CH₂ Bend (Scissoring) | Piperidine Ring | Medium |
| ~1250 | C-O Stretch (Asymmetric) | Aryl Ether (Benzopyran) | Strong |
| ~1150 | C-N Stretch | Tertiary Amine (N-Methylpiperidine) | Medium to Weak |
Conclusion
FTIR spectroscopy provides a rapid and highly informative method for the structural characterization of this compound. By systematically analyzing the spectrum and comparing it to the predicted absorption frequencies derived from its constituent functional groups, researchers can confidently verify the identity and integrity of their synthesized compound. The key diagnostic peaks—the strong ketone C=O stretch around 1715 cm⁻¹, the distinct aliphatic and aromatic C-H stretches on either side of 3000 cm⁻¹, and the strong C-O ether stretch in the fingerprint region—together form a unique spectral signature. This guide provides the foundational framework for both the practical acquisition and the expert interpretation of this critical analytical data.
References
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Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis and evaluation of a new series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists. [Link]
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European Journal of Medicinal Chemistry. (2013). Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. [Link]
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The Rising Therapeutic Potential of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one core represents a fascinating and highly "privileged" scaffold in modern medicinal chemistry. Its unique three-dimensional architecture, combining the rigid benzopyran moiety with the flexible piperidine ring, offers a versatile platform for the design of novel therapeutic agents. This spirocyclic system has garnered significant attention due to the diverse biological activities exhibited by its derivatives, ranging from potent anticancer and anti-inflammatory effects to applications in neurodegenerative disorders.[1][2] The inherent drug-like properties of this scaffold, including its potential for favorable absorption, distribution, metabolism, and excretion (ADME) profiles, further enhance its appeal for drug discovery programs. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound derivatives, offering valuable insights for researchers and drug development professionals.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the construction of the spiro[chroman-2,4'-piperidin]-4-one core, followed by N-methylation.
Synthesis of the Spiro[chroman-2,4'-piperidin]-4-one Intermediate
A common and efficient method for the synthesis of the spiro[chroman-2,4'-piperidin]-4-one intermediate is through a domino reaction involving an appropriate ortho-hydroxy acetophenone and N-Boc-4-piperidone. This reaction is often catalyzed by a base such as pyrrolidine. The N-Boc protecting group is then removed under acidic conditions to yield the free secondary amine, which is the direct precursor for N-methylation.[3]
Experimental Protocol: Synthesis of Spiro[chroman-2,4'-piperidin]-4-one [3]
-
Reaction Setup: To a solution of an appropriate 2'-hydroxyacetophenone (1 equivalent) and 1-Boc-4-piperidone (1.1 equivalents) in methanol, add pyrrolidine (0.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the N-Boc protected spiro intermediate.
-
Deprotection: Dissolve the purified N-Boc intermediate in a suitable solvent such as dichloromethane. Add an excess of trifluoroacetic acid and stir the mixture at room temperature for several hours.
-
Isolation: Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the spiro[chroman-2,4'-piperidin]-4-one.
Caption: Synthetic workflow for the spiro[chroman-2,4'-piperidin]-4-one intermediate.
N-Methylation of the Spiro Core
The introduction of the methyl group onto the piperidine nitrogen is a crucial step that significantly influences the biological activity of the final compound. This is typically achieved through reductive amination or direct alkylation.
Experimental Protocol: N-Methylation of Spiro[chroman-2,4'-piperidin]-4-one [4]
-
Reductive Amination: To a solution of spiro[chroman-2,4'-piperidin]-4-one (1 equivalent) in a suitable solvent like methanol or dichloromethane, add formaldehyde (1.2 equivalents) and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired this compound derivative.
Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated promising biological activities, particularly in the realms of oncology and inflammation.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of spiro[chroman-2,4'-piperidin]-4-one derivatives against a variety of human cancer cell lines.[1][5] The introduction of the N-methyl group can modulate this activity, and further substitutions on the benzopyran ring allow for fine-tuning of the cytotoxic profile.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a multi-faceted process involving several key cellular events:
-
Generation of Reactive Oxygen Species (ROS): The compounds have been shown to induce an increase in intracellular ROS levels, leading to oxidative stress and cellular damage.
-
Mitochondrial Depolarization: The accumulation of ROS can trigger the depolarization of the mitochondrial membrane, a critical event in the intrinsic apoptotic pathway.
-
Caspase Activation: Mitochondrial depolarization leads to the release of cytochrome c, which in turn activates a cascade of caspases, the key executioner enzymes of apoptosis. Specifically, the activation of caspase-3 and caspase-7 has been observed.
-
Cell Cycle Arrest: In addition to inducing apoptosis, these derivatives can also cause cell cycle arrest at different phases, preventing cancer cell proliferation.[5]
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
Quantitative Anticancer Activity
The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one | MCF-7 (Breast) | 0.31 | [5] |
| 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one | A2780 (Ovarian) | 5.62 | [5] |
| 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one | HT-29 (Colorectal) | 1.88 | [5] |
| 1'-(3,4,5-trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one | MCF-7 (Breast) | 18.77 | [5] |
| 1'-(3,4,5-trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one | A2780 (Ovarian) | 47.05 | [5] |
| 1'-(3,4,5-trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one | HT-29 (Colorectal) | 25.61 | [5] |
Note: The table presents data for related N-substituted derivatives to illustrate the potential of the scaffold. Specific data for the N-methyl derivative may vary.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. The this compound scaffold has emerged as a promising platform for the development of novel anti-inflammatory agents.
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of these derivatives are attributed to their ability to modulate key inflammatory pathways:
-
Inhibition of COX and LOX Enzymes: These compounds can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[6]
-
Downregulation of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Derivatives of this scaffold have been shown to suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[7]
Caption: Anti-inflammatory mechanism of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of spiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one derivatives is highly dependent on the nature and position of substituents on both the benzopyran and piperidine rings.
-
N-Substitution on the Piperidine Ring: The substituent on the piperidine nitrogen plays a critical role in modulating activity. While this guide focuses on the N-methyl derivative, it is important to note that variations at this position can lead to significant changes in potency and selectivity. For instance, the introduction of larger, more lipophilic groups can enhance binding to certain targets. The N-methyl group, however, often provides a good balance of potency and favorable pharmacokinetic properties.[4]
-
Substitution on the Benzopyran Ring: Modifications to the benzopyran ring, such as the introduction of electron-donating or electron-withdrawing groups, can influence the electronic properties and overall conformation of the molecule, thereby affecting its interaction with biological targets. The position of these substituents is also crucial in determining the structure-activity relationship.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, provides a rich chemical space for exploration. Future research should focus on the synthesis and evaluation of a broader range of N-methyl derivatives with varied substitution patterns on the benzopyran ring to further elucidate the structure-activity relationships. In-depth mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective drug candidates. Furthermore, in vivo efficacy and pharmacokinetic studies will be essential to translate the promising in vitro activities of these compounds into clinically viable therapies.
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Abdellatif, K. R. A., El-Saadi, M. T., & Abdelatef, S. A. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. [Link]
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Abdelatef, S. A., El-Saadi, M. T., & Abdellatif, K. R. A. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 001-010. [Link]
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The Spiro[chromane-2,4'-piperidine] Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for the development of new therapeutics is perpetual. The spiro[chromane-2,4'-piperidine] scaffold has emerged as a quintessential example of a "privileged scaffold" – a molecular framework that is capable of providing ligands for a variety of different biological targets.[1][2] This three-dimensional, rigid structure offers a unique topographical presentation of functional groups, enabling precise interactions with the complex surfaces of biological macromolecules.[3] Its inherent structural features, combining a chromane moiety with a piperidine ring through a spirocyclic linkage, have proven to be a fertile ground for the discovery of potent and selective modulators of enzymes and receptors implicated in a wide array of human diseases.[4] This guide provides a comprehensive overview of the discovery, significance, and therapeutic applications of this remarkable scaffold, complete with detailed synthetic protocols and biological evaluation methodologies.
The Genesis of a Scaffold: From Antiarrhythmics to Broad Therapeutic Potential
The journey of the spiro[chromane-2,4'-piperidine] core into the annals of medicinal chemistry began to gain significant traction in the early 1990s. A seminal publication in 1992 by researchers at Merck Research Laboratories detailed the synthesis and evaluation of 4-oxospiro[benzopyran-2,4'-piperidines] as Class III antiarrhythmic agents.[5][6] This early work established the scaffold's potential to interact with ion channels and laid the groundwork for its future exploration. The initial synthesis was achieved through a Kabbe condensation of a substituted 2-hydroxyacetophenone with N-benzyl-4-piperidone.[7] This reaction, a cornerstone in the synthesis of this scaffold, involves the pyrrolidine-catalyzed condensation of an o-hydroxyacetophenone with a cyclic ketone, leading to the formation of the spirocyclic chromanone system.[1]
Over the subsequent decades, the true versatility of the spiro[chromane-2,4'-piperidine] scaffold became increasingly apparent. Medicinal chemists recognized that its rigid structure could be strategically decorated with a variety of substituents to target a diverse range of proteins. This has led to the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties, solidifying its status as a privileged scaffold in drug discovery.[1][4]
Key Therapeutic Applications and Mechanisms of Action
The significance of the spiro[chromane-2,4'-piperidine] scaffold is best illustrated by its successful application in targeting several key proteins involved in human disease.
Acetyl-CoA Carboxylase (ACC) Inhibition: Targeting Metabolic Diseases
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[8] This reaction is the rate-limiting step in de novo fatty acid synthesis. ACC has two main isoforms in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[8] Inhibition of ACC is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[9]
Derivatives of the spiro[chromane-2,4'-piperidine] scaffold have been identified as potent inhibitors of both ACC1 and ACC2.[10][11] These compounds typically feature a urea or amide linkage at the piperidine nitrogen, which is crucial for their inhibitory activity. The spiro core acts as a rigid anchor, positioning the side chains for optimal interaction with the enzyme's active site.
Table 1: Structure-Activity Relationship (SAR) of Spiro[chromane-2,4'-piperidine] Derivatives as ACC Inhibitors
| Compound ID | R Group on Piperidine Nitrogen | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Reference |
| 1a | 2,6-diphenylisonicotinoyl | 50 | 60 | [10] |
| 1b | 2-(Thiophen-2-yl)acetyl | >1000 | >1000 | [10] |
| 1c | Benzoyl | 250 | 300 | [10] |
| 8c | 6-methylthieno[2,3-b]pyridine | 2.8 | 4.6 | [11] |
Histone Deacetylase (HDAC) Inhibition: A Strategy for Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins.[12] This activity leads to the compaction of chromatin, resulting in transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer agents.[13]
The spiro[chromane-2,4'-piperidine] scaffold has been successfully employed to develop potent HDAC inhibitors.[3] These inhibitors typically incorporate a zinc-binding group, such as a hydroxamic acid, attached to the piperidine nitrogen via a linker. The spirocyclic core serves to orient the linker and the zinc-binding group for effective chelation of the zinc ion in the HDAC active site.
Table 2: In Vitro Activity and Pharmacokinetic Properties of Spiro[chromane-2,4'-piperidine] HDAC Inhibitors
| Compound ID | R Group on Piperidine Nitrogen | HDAC1 IC50 (nM) | HCT-116 Proliferation IC50 (µM) | Oral Bioavailability (F%) in Mice | Reference |
| 2a | 4-fluorobenzyl | 120 | 0.5 | 35 | [3][12] |
| 2b | 2-phenylethyl | 98 | 0.4 | 40 | [3][12] |
| 30d | (Hydroxamic acid derivative) | 50 | 0.25 | Good | [4] |
G-Protein-Coupled Receptor 119 (GPR119) Agonism: A Novel Approach for Type 2 Diabetes
GPR119 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[14] Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn potentiates glucose-stimulated insulin secretion (GSIS) from β-cells and promotes the release of glucagon-like peptide-1 (GLP-1) from L-cells. This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.
Spiro[chromane-2,4'-piperidine] derivatives have been developed as potent and orally bioavailable GPR119 agonists.[15] The scaffold provides a rigid framework for the presentation of pharmacophoric elements necessary for receptor activation.
Table 3: In Vitro Potency of Spiro[chromene-2,4'-piperidine] Derivatives as 5-HT2C Receptor Agonists (a Gq-coupled GPCR)
| Compound ID | Substitution on Chromene Ring | EC50 (nM) | Emax (%) | Reference |
| 4 | Unsubstituted | 147.1 | 89.43 | [15] |
| 8 | 7-chloro | 121.5 | 71.09 | [15] |
| 13 | 7-fluoro | 158.5 | 75.32 | [15] |
Experimental Protocols
Synthesis of the Core Scaffold: tert-Butyl 4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate
This protocol describes a typical Kabbe condensation to form the N-Boc protected spiro[chromane-2,4'-piperidine]-4-one, a versatile intermediate for further derivatization.[15][16]
Materials:
-
2-Hydroxyacetophenone
-
tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Pyrrolidine
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-hydroxyacetophenone (1.0 eq) in absolute ethanol, add pyrrolidine (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 10-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired product.
Characterization:
-
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Biological Assay: Fluorometric HDAC Inhibition Assay
This protocol provides a general method for determining the inhibitory potency of spiro[chromane-2,4'-piperidine] derivatives against a specific HDAC isoform.[17][18][19]
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds (dissolved in DMSO)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (e.g., trypsin in a suitable buffer)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (TSA) in assay buffer.
-
In a 96-well black microplate, add the assay buffer, the HDAC enzyme, and the test compound dilutions.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for fluorophore development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Biological Assay: GPR119 cAMP Accumulation Assay (HTRF)
This protocol outlines a method to assess the agonist activity of test compounds at the GPR119 receptor by measuring intracellular cAMP levels.[14][20][21]
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium and supplements
-
384-well white microplates
-
Test compounds (dissolved in DMSO)
-
A known GPR119 agonist as a positive control
-
Stimulation buffer
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate reagents)
-
HTRF-compatible plate reader
Procedure:
-
Seed the GPR119-expressing HEK293 cells into a 384-well plate and culture overnight.
-
Prepare serial dilutions of the test compounds and the positive control in stimulation buffer.
-
Add the diluted compounds to the cells in the microplate.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes to allow for the proximity-based fluorescence transfer to occur.
-
Read the fluorescence on an HTRF-compatible plate reader at the appropriate wavelengths.
-
Calculate the HTRF ratio and generate dose-response curves to determine the EC50 and Emax values for each test compound.
Conclusion and Future Perspectives
The spiro[chromane-2,4'-piperidine] scaffold has unequivocally demonstrated its value in medicinal chemistry, transitioning from an initial discovery in the context of antiarrhythmic agents to a broadly applicable privileged core. Its unique three-dimensional structure has enabled the development of potent and selective modulators of challenging targets, including enzymes crucial for metabolic regulation and epigenetic control, as well as G-protein-coupled receptors. The ongoing research and the progression of compounds based on this scaffold into preclinical and potentially clinical development underscore its enduring significance.[1][4] Future explorations will likely focus on further refining the scaffold's decorations to achieve even greater target selectivity and improved pharmacokinetic profiles, expanding its therapeutic reach and solidifying its legacy in the development of novel medicines.
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The Architecture of Complexity: A Technical Guide to the Synthesis of Spiro-Piperidine Heterocycles
Foreword: The Spirocyclic Advantage in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. Among these, spirocyclic systems, particularly those incorporating the piperidine motif, have emerged as "privileged structures."[1][2] The inherent three-dimensionality of the spiro-piperidine scaffold offers a distinct advantage over flat, sp2-rich molecules by providing more precise vectoral orientation of substituents into protein binding pockets, leading to improved potency and selectivity.[3] Furthermore, the rigidity of the spirocyclic core reduces the entropic penalty upon binding and can enhance pharmacokinetic profiles by decreasing the number of rotatable bonds.[4] This guide provides an in-depth exploration of the key synthetic strategies employed to construct these valuable and complex heterocyclic systems, offering both mechanistic insights and practical, field-proven protocols for the modern research scientist.
I. Strategic Blueprint: Devising the Synthesis of Spiro-Piperidines
The construction of a spiro-piperidine can be conceptually approached in two primary ways: forming the spiro-ring onto a pre-existing piperidine or constructing the piperidine ring onto a carbocyclic or heterocyclic scaffold.[1][5] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the piperidine and the spiro-fused ring. This guide will delve into the most prevalent and powerful methodologies, including multicomponent reactions, cycloaddition strategies, ring-closing metathesis, and a variety of intramolecular cyclization tactics.
II. The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.[6] This approach is particularly advantageous for generating libraries of structurally diverse spiro-piperidines for high-throughput screening.
A. The Ugi and Passerini Reactions: Pillars of MCRs
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry and has been successfully applied to the synthesis of spiro-piperidine scaffolds. A notable example involves the reaction of a ketone, an amine, an isocyanide, and a carboxylic acid to generate a complex adduct which can then undergo further transformations to yield the desired spirocycle. For instance, libraries of spiro-piperidine-hydantoins have been prepared in a one-pot fashion using a variation of the Ugi MCR, showcasing the ease of forming the quaternary spiro-carbon at room temperature.[7]
B. Domino Reactions: A Cascade to Complexity
Domino reactions, where a series of bond-forming events occur sequentially in a single pot, offer an elegant and atom-economical route to spiro-piperidines.[8][9] A one-pot, three-component synthesis of bis-spiro piperidine derivatives has been achieved through the reaction of formaldehyde, an aromatic aniline, and a 1,3-dicarbonyl compound.[10][11] This process often proceeds under mild conditions and can be facilitated by recyclable reaction media, aligning with the principles of green chemistry.[10]
Experimental Protocol: Three-Component Domino Synthesis of a Spiro-Piperidine Derivative
-
To a solution of an aromatic aniline (1.0 mmol) and a 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol) in a suitable solvent such as 2,2,2-trifluoroethanol (TFE) (5 mL), add aqueous formaldehyde (37 wt. %, 1.1 mmol).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-6 hours).
-
Upon completion , the product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure spiro-piperidine derivative.
Note: This is a generalized protocol. Specific conditions may vary depending on the substrates used.
III. The Elegance of Cycloadditions: Forging Rings with Precision
Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic compounds. The concerted nature of many of these reactions allows for the predictable transfer of stereochemistry from the starting materials to the product.
A. [3+2] Cycloadditions with Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for the synthesis of five-membered nitrogen heterocycles, and when performed with specific dipolarophiles, can lead to spiro-piperidine structures. For example, the one-pot, three-component reaction of a 2H-chromene-3-carbaldehyde, isatin, and a secondary amino acid like L-proline or pipecolinic acid generates spirooxindole pyrrolidine/piperidine fused chromene derivatives.[12]
Logical Workflow for [3+2] Cycloaddition
Caption: Workflow for the synthesis of spirooxindole piperidines via [3+2] cycloaddition.
B. Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a classic and reliable method for the synthesis of six-membered nitrogen heterocycles, including piperidines. By employing a dienophile that is part of a cyclic system, spiro-piperidines can be readily accessed. For instance, the reaction of ketohydrazones with 3-methyleneoxindoles can proceed via an oxidative aza-Diels-Alder reaction to furnish spiro[indoline-3,3'-pyridazine] derivatives, which can be considered analogs of spiro-piperidines.[13] Similarly, formal aza-Diels-Alder reactions of spiroindolenines with electron-rich dienes provide a route to spirotricyclic indolines.[14]
IV. Ring-Closing Metathesis (RCM): A Modern Approach to Spirocycles
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, offering a powerful and functional group tolerant method for ring formation.[15] This strategy is particularly well-suited for the synthesis of spiro-piperidines from acyclic diene precursors.
The general approach involves the synthesis of a diene precursor containing a nitrogen atom that will become part of the piperidine ring. Treatment of this diene with a ruthenium-based catalyst, such as Grubbs' catalyst, initiates the RCM cascade to form the spiro-piperidine.[16][17] This methodology has been successfully employed in the synthesis of various spiro-piperidine natural products and their analogs.[18]
Data Presentation: Comparison of RCM Catalysts in Spiro-Piperidine Synthesis
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Advantages | Limitations |
| Grubbs' 1st Gen | 5-10 | Toluene, reflux | Lower cost, good for simple substrates | Lower activity, sensitive to functional groups |
| Grubbs' 2nd Gen | 1-5 | DCM or Toluene, RT to reflux | Higher activity, better functional group tolerance | Higher cost |
| Hoveyda-Grubbs' 2nd Gen | 1-5 | DCM or Toluene, RT to reflux | High stability, allows for catalyst recycling | Higher cost, may require higher temperatures |
Reaction Scheme: Ring-Closing Metathesis for Spiro-Piperidine Synthesis
Caption: General scheme for ring-closing metathesis to form spiro-piperidines.
V. Intramolecular Cyclization Strategies: Building from Within
Intramolecular cyclizations are a diverse and powerful class of reactions for the synthesis of spiro-piperidines. These methods often offer excellent control over stereochemistry.
A. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and related structures.[19][20] An intramolecular variant can be employed to construct spiro-piperidines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to form the spirocyclic system.[19] This reaction has been utilized in the synthesis of various spiro-piperidine-containing natural products.[21]
B. Radical Cyclizations
Radical cyclizations provide a mild and efficient means of forming C-C bonds. A photoredox-catalyzed strategy has been developed for the synthesis of spiro-piperidines from linear aryl halide precursors.[2] In this process, a strongly reducing organic photoredox catalyst generates an aryl radical, which then undergoes a regioselective cyclization onto a tethered alkene, followed by a hydrogen atom transfer to afford the spiro-piperidine product.[2]
C. Asymmetric "Clip-Cycle" Synthesis
A two-step "Clip-Cycle" approach has been developed for the asymmetric synthesis of 3-spiropiperidines.[22][23] The "Clip" stage involves a highly E-selective cross-metathesis of an N-Cbz-protected 1-amino-hex-5-ene with a thioacrylate. The subsequent "Cycle" step is an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst, affording the desired 3-spiropiperidine in high enantiomeric excess.[22][24]
VI. The Biological Significance of Spiro-Piperidines
The synthetic efforts detailed in this guide are driven by the significant biological activities exhibited by spiro-piperidine-containing molecules. These compounds have shown promise in a wide range of therapeutic areas:
-
Anticancer Agents: Spiro-oxindole piperidine derivatives have been shown to inhibit the MDM2-p53 interaction, leading to cancer cell cycle arrest and apoptosis.[25][26]
-
Antileishmanial Activity: Novel spiro-piperidine derivatives have demonstrated potent activity against Leishmania major, with some compounds showing superior efficacy to the standard drug miltefosine.[27][28]
-
CNS Disorders: The rigid framework of spiro-piperidines makes them attractive scaffolds for targeting central nervous system (CNS) receptors. For example, derivatives have been developed as α7 nicotinic acetylcholine receptor antagonists.[29]
-
Antiviral and Other Activities: Spiro-piperidine derivatives have been investigated for a variety of other biological activities, including as anti-HIV agents, anti-inflammatory compounds, and cardiovascular drugs.[4]
VII. Conclusion and Future Outlook
The synthesis of spiro-piperidine heterocycles is a vibrant and evolving field of research. The methodologies outlined in this guide, from classic name reactions to modern catalytic strategies, provide a robust toolbox for the construction of these complex and valuable molecules. As our understanding of chemical reactivity deepens and new catalytic systems are developed, we can expect even more efficient, selective, and sustainable methods for the synthesis of spiro-piperidines to emerge. The continued exploration of this unique chemical space will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles, underscoring the critical role of synthetic innovation in advancing human health.
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An In-depth Technical Guide to N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one, a derivative of the medicinally significant spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold. While a specific CAS number for the N-methyl derivative is not prominently documented, this document extrapolates from extensive research on the core structure to offer insights into its synthesis, chemical properties, and potential as a modulator of various biological targets.
Introduction: The Significance of the Spiro[chromane-2,4'-piperidine]-4(3H)-one Scaffold
The spiro[chromane-2,4'-piperidine]-4(3H)-one core is a privileged heterocyclic system in medicinal chemistry, recognized for its rigid three-dimensional structure that allows for precise orientation of functional groups and interaction with biological targets.[1][2][3] This scaffold is a key component in a wide array of pharmacologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anticancer, antidiabetic, anti-inflammatory, and antihypertensive activities.[1] The unique fusion of the chromanone and piperidine rings creates a versatile platform for the development of novel therapeutics.[1][3] The introduction of a methyl group at the piperidine nitrogen is a common strategy in drug design to modulate properties such as basicity, lipophilicity, and metabolic stability, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a compound.[4]
Physicochemical Properties and Structural Elucidation
The physicochemical properties of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one can be predicted based on its constituent parts. The presence of the chromanone moiety suggests potential for hydrogen bonding and aromatic interactions, while the N-methylpiperidine group introduces a basic center and influences the overall solubility and lipophilicity.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₅H₁₉NO₂ | Based on the chemical structure |
| Molecular Weight | 245.32 g/mol | Calculated from the molecular formula |
| LogP | ~2.5 - 3.5 | Estimated based on similar structures |
| pKa | ~8.5 - 9.5 | Typical for a tertiary amine in a piperidine ring |
| Hydrogen Bond Acceptors | 3 (two oxygens, one nitrogen) | Based on the chemical structure |
| Hydrogen Bond Donors | 0 | Based on the chemical structure |
Structural elucidation of the target compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons of the benzopyran ring, the methylene protons of the chromanone and piperidine rings, and a singlet for the N-methyl group. ¹³C NMR would confirm the presence of the carbonyl carbon, the spiro carbon, and the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl group (C=O) in the chromanone ring, typically around 1680 cm⁻¹.
Synthesis of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one
The synthesis of the target molecule can be approached in a two-step process: first, the synthesis of the parent spiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one scaffold, followed by N-methylation.
Synthesis of the Spiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one Scaffold
A common and efficient method for the synthesis of the spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold is the condensation of a 2-hydroxyacetophenone with N-Boc-4-piperidone, followed by deprotection.[3]
Experimental Protocol: Synthesis of Spiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one
-
Step 1: Condensation. To a solution of 2-hydroxyacetophenone (1 equivalent) and N-Boc-4-piperidone (1.1 equivalents) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., pyrrolidine).
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-spiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one.
-
Step 2: Deprotection. Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the spiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one.
Caption: Synthesis of the core spiro scaffold.
N-methylation of the Spiro Scaffold
The final step is the methylation of the secondary amine of the piperidine ring. This can be achieved through reductive amination or direct alkylation.
Experimental Protocol: N-methylation
-
Reductive Amination. Dissolve the spiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add formaldehyde (1.2 equivalents, as a 37% aqueous solution) and a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one.
Caption: N-methylation of the spiro scaffold.
Potential Therapeutic Applications and Mechanism of Action
Derivatives of the spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold have been investigated for a variety of therapeutic applications. The introduction of the N-methyl group can modulate the affinity and selectivity for various biological targets.
Table 2: Potential Biological Targets and Therapeutic Areas
| Biological Target | Therapeutic Area | Rationale |
| Histone Deacetylases (HDACs) | Oncology | Spirocyclic compounds are known HDAC inhibitors, and the N-substituent on the piperidine ring plays a crucial role in potency and selectivity.[5][6] |
| Sigma Receptors | Neurology, Psychiatry | Spiro-piperidine derivatives have shown high affinity for sigma receptors, which are implicated in various CNS disorders. |
| α1a-Adrenergic Receptors | Cardiovascular | The 4-oxospiro[benzopyran-2,4'-piperidine] ring system is a known scaffold for potent and selective α1a-adrenergic receptor antagonists. |
| TRPM8 Channels | Pain Management | N-aryl derivatives of the spiro[chromene-2,4'-piperidine] scaffold have been identified as transient receptor potential melastatin 8 (TRPM8) channel blockers, with potential applications in neuropathic pain.[7] |
| Antimicrobial Targets | Infectious Diseases | The core scaffold has been explored for its antibacterial and antifungal activities.[1] |
The N-methyl group can influence the interaction with the target protein by altering the steric and electronic properties of the molecule, potentially leading to improved potency and a more desirable pharmacokinetic profile.
Conclusion and Future Directions
N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one represents a promising, yet underexplored, derivative within a class of medicinally important spirocyclic compounds. This guide provides a foundational understanding of its synthesis, characterization, and potential therapeutic applications based on the extensive research conducted on the parent scaffold. Further investigation into the specific biological activities of this N-methyl derivative is warranted to fully elucidate its therapeutic potential. The synthetic routes and analytical data presented herein provide a solid framework for researchers and drug development professionals to embark on the synthesis and evaluation of this and related compounds, paving the way for the discovery of new and effective therapeutic agents. The versatility of the spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold ensures its continued importance in the field of medicinal chemistry.[1][3]
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An In-depth Technical Guide to the Molecular Structure and Conformation of Spiro-Benzopyran-Piperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro-benzopyran-piperidines represent a fascinating and vital class of heterocyclic compounds, distinguished by their unique three-dimensional spirocyclic architecture. This guide provides a comprehensive exploration of their molecular structure and conformational dynamics. We will delve into the stereochemistry of the spiro center, the conformational preferences of the constituent piperidine and pyran rings, and the pivotal role of substituents in dictating their geometry. A significant focus will be placed on the remarkable photochromic properties exhibited by many derivatives, detailing the reversible transformation between the colorless, closed spiropyran form and the colored, open merocyanine form. This phenomenon, along with associated solvatochromism and thermochromism, will be examined through the lens of advanced spectroscopic techniques. Furthermore, this guide will present established synthetic protocols and characterization methodologies, offering field-proven insights into the experimental choices that underpin the reliable and reproducible study of these complex molecules. The inherent structural rigidity and diverse functionalities of spiro-benzopyran-piperidines make them promising scaffolds in drug discovery, a topic that will be woven throughout the discussion.
Introduction: The Significance of Spiro-Benzopyran-Piperidines
Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention in medicinal chemistry and materials science. The spiro-benzopyran-piperidine framework, in particular, offers a unique combination of structural rigidity and conformational flexibility, making it a privileged scaffold in drug design.[1][2] The three-dimensional nature of this moiety provides multiple vectors for substitution, allowing for fine-tuning of physicochemical properties and biological activity.[1]
This guide will provide a detailed examination of the core structural and conformational features of spiro-benzopyran-piperidines, with a particular emphasis on the scientific principles that govern their behavior and the experimental techniques used for their characterization.
Molecular Structure: A Deep Dive into the Spirocyclic Core
The fundamental structure of a spiro-benzopyran-piperidine consists of a benzopyran and a piperidine ring system fused at a single tetrahedral carbon atom, the spiro center.[3][4] This arrangement imparts a distinct and rigid three-dimensional geometry to the molecule.
Stereochemistry of the Spiro Center
The spiro carbon atom is a stereocenter, and its configuration is a critical determinant of the overall molecular shape and, consequently, its biological activity. The synthesis of enantiomerically pure spiro-benzopyran-piperidines is a significant area of research, often employing chiral auxiliaries or asymmetric catalysis.
Conformation of the Piperidine Ring
The piperidine ring typically adopts a chair conformation to minimize steric strain.[5] The orientation of substituents on the piperidine ring (axial vs. equatorial) can significantly influence the molecule's interaction with biological targets. The conformational preferences can be predicted and analyzed using computational methods and confirmed experimentally through NMR spectroscopy.[5][6]
The Benzopyran Moiety
The benzopyran portion of the molecule is generally planar. Substituents on the aromatic ring can modulate the electronic properties of the molecule, which is particularly important for its photochromic behavior.
Conformational Dynamics: The Phenomenon of Photochromism
A hallmark of many spiro-benzopyran derivatives is their ability to undergo a reversible, light-induced structural change known as photochromism.[7][8][9] This process involves the cleavage of the C-O bond in the pyran ring upon UV irradiation, leading to the formation of a planar, colored, open-ring isomer called a merocyanine.[7][10] The original colorless, closed-ring spiropyran form can be regenerated by exposure to visible light or through thermal relaxation.[7]
The kinetics and thermodynamics of this equilibrium are highly sensitive to the molecular structure and the surrounding environment.
Solvatochromism
The color of the merocyanine form is often dependent on the polarity of the solvent, a phenomenon known as solvatochromism. Polar solvents tend to stabilize the zwitterionic character of the merocyanine, leading to a red-shift in the absorption maximum.
Thermochromism
The rate of thermal reversion from the merocyanine to the spiropyran form is temperature-dependent. This property, known as thermochromism, can be exploited in various applications, including temperature sensors.
Synthesis and Characterization
The synthesis of spiro-benzopyran-piperidines typically involves multi-step sequences. A common strategy is the condensation of a substituted salicylaldehyde with a piperidone derivative, followed by cyclization.[11][12] The choice of reagents and reaction conditions is crucial for achieving good yields and controlling the stereochemistry.
General Synthetic Protocol
A representative synthesis of a spiro[chroman-2,4'-piperidine] derivative is outlined below. This protocol is a self-validating system, where the successful formation of the product can be confirmed at each stage by standard analytical techniques.
Step 1: Synthesis of the Piperidin-4-one Precursor
-
React a suitable primary amine with a 1,5-dicarbonyl compound in a Mannich-type reaction to form the substituted piperidin-4-one.
-
Purify the product by column chromatography or recrystallization.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Condensation and Cyclization
-
React the piperidin-4-one with a 2-hydroxyacetophenone derivative in the presence of a base, such as piperidine or pyrrolidine, via a Kabbe condensation.[13]
-
The reaction is typically carried out in a suitable solvent like ethanol or toluene at reflux temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, isolate the crude product and purify by column chromatography.
-
Characterize the final spiro-benzopyran-piperidine product using comprehensive spectroscopic methods.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous characterization of spiro-benzopyran-piperidines.
| Spectroscopic Technique | Information Obtained |
| ¹H and ¹³C NMR | Provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule.[6][14][15][16][17] |
| UV-Vis Spectroscopy | Used to study the photochromic properties by monitoring the appearance and disappearance of the absorption band of the colored merocyanine form.[18] |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as C=O, C-O, and N-H bonds.[11][19] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the conformation of the rings.[14][20][21][22][23] |
Applications in Drug Development
The unique structural features of spiro-benzopyran-piperidines have made them attractive scaffolds for the development of new therapeutic agents.[2][24][25][26][27][28] Their rigid framework can lead to higher binding affinities and selectivities for biological targets.[1] Furthermore, the ability to introduce diverse substituents allows for the optimization of pharmacokinetic and pharmacodynamic properties.
Spiro-benzopyran-piperidine derivatives have been investigated for a range of biological activities, including:
-
Anticancer agents [13]
-
Central nervous system (CNS) agents [25]
-
Antihistamines [24]
-
Antileishmanial agents [11]
Conclusion
Spiro-benzopyran-piperidines are a class of compounds with rich and complex chemistry. Their unique molecular architecture and fascinating conformational dynamics, particularly their photochromic behavior, make them a compelling subject for fundamental research and a promising platform for the development of new technologies and therapeutics. A thorough understanding of their structure-property relationships, facilitated by advanced synthetic and analytical techniques, is key to unlocking their full potential.
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Methodological & Application
Unlocking New Therapeutic Avenues: N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one as a Potent Histone Deacetylase (HDAC) Inhibitor
Introduction: The Epigenetic Frontier in Drug Discovery
Histone deacetylases (HDACs) have emerged as critical regulators of gene expression through the modulation of chromatin structure. These enzymes catalyze the removal of acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin state and transcriptional repression. The dysregulation of HDAC activity is a hallmark of numerous pathologies, most notably cancer, where it contributes to the silencing of tumor suppressor genes and the promotion of cell proliferation and survival.[1] Consequently, the development of HDAC inhibitors (HDACis) has become a promising therapeutic strategy, with several agents already approved for the treatment of various malignancies.
The spiro[chromane-2,4'-piperidine] scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Recent studies have highlighted the potential of derivatives of this scaffold as potent HDAC inhibitors.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a novel derivative, N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one, as a potential HDAC inhibitor. We present detailed protocols for its synthesis, in vitro and cell-based characterization, and in silico analysis to elucidate its mechanism of action and therapeutic potential.
Compound Profile: this compound
Structure:
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
Data sourced from PubChem.
Proposed Mechanism of Action: Targeting the HDAC Active Site
The proposed mechanism of action for this compound as an HDAC inhibitor involves its interaction with the active site of HDAC enzymes. The core pharmacophore of many HDAC inhibitors consists of three key features: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site, a linker region that occupies the hydrophobic channel, and a cap group that interacts with the rim of the active site.
While the subject compound lacks a classical ZBG like a hydroxamic acid, the carbonyl group of the benzopyranone ring and the tertiary amine of the piperidine ring may engage in crucial interactions with key amino acid residues and the zinc ion within the HDAC active site. Molecular docking studies are essential to predict the binding mode and identify these key interactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route adapted from the synthesis of similar spiro[chroman-2,4'-piperidin]-4-one derivatives.[3]
Workflow Diagram:
Sources
- 1. Spiroindoline-Capped Selective HDAC6 Inhibitors: Design, Synthesis, Structural Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one in Cancer Cell Line Research
Introduction: Unveiling the Potential of a Novel Spirochromanone
The spiro[chroman-2,4'-piperidine]-4-one scaffold has garnered significant interest in medicinal chemistry as a privileged structure for the development of novel therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a breadth of biological activities, with a notable emphasis on their potential as anticancer agents.[3][4][5] This document provides a comprehensive guide for researchers investigating the application of a specific analog, N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one , in cancer cell lines. While specific data on this N-methyl derivative is emerging, extensive research on closely related compounds provides a strong rationale for its investigation and a predictive framework for its mechanism of action.
Studies on analogous spiro[chroman-2,4'-piperidin]-4-one derivatives have revealed potent cytotoxic effects against a panel of human cancer cell lines, including breast, ovarian, and colorectal carcinomas.[1][4] The primary mechanisms of action identified for this class of compounds are the induction of apoptosis and the perturbation of cell cycle progression, making these critical endpoints for investigation.[3][4]
These application notes are designed to provide a robust starting point for the in vitro characterization of this compound, from initial cytotoxicity screening to more in-depth mechanistic studies.
Physicochemical Properties and Handling
A thorough understanding of a compound's physicochemical properties is paramount for the design and interpretation of in vitro assays. For the spiro[chroman-2,4'-piperidine] scaffold, the presence of the piperidine nitrogen imparts a basic character, which influences its solubility and pKa.[6]
| Property | Value/Information | Source |
| Molecular Formula | C₁₄H₁₇NO₂ | N/A |
| Molecular Weight | 231.29 g/mol | N/A |
| LogP (Computed for Ketone Analog) | 1.774 | [6] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [6] |
| Solubility | Expected to have increased aqueous solubility at lower pH due to the basic piperidine moiety.[6] | N/A |
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into cell culture media should be performed to achieve the final desired concentrations, ensuring the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically <0.5%).
Proposed Mechanism of Action and Investigational Workflow
Based on the literature for analogous compounds, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The following workflow is proposed for a comprehensive in vitro evaluation.
Caption: Figure 1: Proposed Investigational Workflow for this compound.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, A2780, HT-29)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[9][10][11][12]
Materials:
-
6-well plates
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells in a larger flask with varying concentrations of the compound for a defined period (e.g., 24 hours).
-
After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution by staining the cellular DNA with a fluorescent dye like propidium iodide (PI).[13][14][15][16]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 or 48 hours.
-
Harvest both adherent and floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[4]
Protocol 4: Apoptosis Detection using Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[17][18][19][20]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Molecular Pathway Investigation
To delve deeper into the molecular mechanisms of apoptosis and cell cycle arrest, Western blotting can be employed to assess the expression levels of key regulatory proteins.[21][22][23][24]
Caption: Figure 2: Potential molecular targets in apoptosis and cell cycle pathways for investigation by Western blot.
Key Proteins to Investigate:
-
Apoptosis: Bcl-2 family proteins (Bcl-2, Bax), Caspases (pro- and cleaved forms of Caspase-3, -8, -9), and PARP (full-length and cleaved forms).
-
Cell Cycle: Cyclins (Cyclin D1, Cyclin B1), Cyclin-Dependent Kinases (CDK4, CDK6, CDK1), and CDK inhibitors (p21, p27).[25][26]
Conclusion and Future Directions
The this compound compound belongs to a class of molecules with demonstrated potential as anticancer agents. The protocols and workflow outlined in these application notes provide a comprehensive framework for the systematic evaluation of its efficacy and mechanism of action in cancer cell lines. Positive outcomes from these in vitro studies would warrant further investigation, including in vivo xenograft models, to fully elucidate its therapeutic potential.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Apoptosis detection protocol using the Annexin-V and PI kit. (2018). Bio-protocol. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). Bio-Rad. Retrieved from [Link]
-
Clonogenic Assay. (2012). Bio-protocol. Retrieved from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
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Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. (n.d.). mcgillradiobiology.ca. Retrieved from [Link]
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Clonogenic Assay: Adherent Cells. (2011). Journal of Visualized Experiments. Retrieved from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry. (2011). Journal of Visualized Experiments. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. (2012). Stem Cell Reviews and Reports. Retrieved from [Link]
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Cell Cycle Tutorial. (n.d.). University of Calgary. Retrieved from [Link]
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Clonogenic Cell Survival Assay. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Clonogenic Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). ResearchGate. Retrieved from [Link]
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Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). ScienceOpen. Retrieved from [Link]
-
Fusarochromanone induces G1 cell cycle arrest and apoptosis in COS7 and HEK293 cells. (2014). PLoS ONE. Retrieved from [Link]
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Semantic Scholar. Retrieved from [Link]
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A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. (2020). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells. (2014). PLOS One. Retrieved from [Link]
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Application Notes and Protocols for Elucidating the Mechanism of Action of Spiro[chromane-2,4'-piperidine]-4(3H)-one Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Spiro[chromane-2,4'-piperidine]-4(3H)-one Scaffold
The spiro[chromane-2,4'-piperidine]-4(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3][4] This three-dimensional structure offers unique stereochemical properties and multiple points for functionalization, making it an attractive framework for the design of novel therapeutic agents.[5] Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, antioxidant, and anti-tuberculosis effects.[1][3] The piperidine ring, a common feature in many FDA-approved drugs, often enhances pharmacokinetic properties and facilitates critical interactions with biological targets.[6][7]
Given the diverse biological effects reported for this class of compounds, a systematic and robust approach to elucidating their mechanism of action (MoA) is crucial for their advancement as clinical candidates. Understanding how these molecules interact with cellular machinery at a molecular level is paramount for target identification, lead optimization, and predicting both efficacy and potential toxicity.[8]
This guide provides a comprehensive, multi-tiered strategy for investigating the MoA of novel spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives. It is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a self-validating and logical investigative workflow.
Phase 1: Initial Biological Characterization and Hypothesis Generation
The first phase of MoA studies involves a broad characterization of the compound's biological effects to generate initial hypotheses about its potential targets or pathways. This is typically achieved through a combination of cellular viability assays across different cell lines and phenotypic screening.
Global Cytotoxicity and Proliferation Profiling
A fundamental first step is to determine the compound's effect on cell viability and proliferation. This provides essential data on potency (IC50/EC50 values) and informs the concentration ranges for subsequent, more detailed mechanistic assays.
Protocol 1: MTT/MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare a serial dilution of the spiro[chromane-2,4'-piperidine]-4(3H)-one compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and expected mechanism.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
Expertise & Causality: The choice of cell lines is critical. A panel should include cancer cell lines from different tissues (e.g., breast, colon, lung) and, importantly, non-cancerous cell lines to assess selectivity and potential general toxicity.[9] For instance, observing potent activity against a specific cancer cell line but not a normal fibroblast line suggests a cancer-specific mechanism rather than general cytotoxicity.
Apoptosis vs. Necrosis Determination
If the compound reduces cell viability, it's crucial to determine whether it induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Protocol 2: Annexin V/Propidium Iodide (PI) Flow Cytometry Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the spiro-compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Trustworthiness: This dual-staining method provides a quantitative and validated system to distinguish between different modes of cell death, adding a layer of confidence to the initial characterization.
Phase 2: Target Class Identification and Pathway Analysis
Based on the initial findings, this phase aims to narrow down the potential molecular targets. The broad biological activities reported for similar spiro-compounds, such as anticancer and anti-inflammatory effects, suggest potential involvement in key signaling pathways.[1]
Broad Spectrum Kinase and Enzyme Panel Screening
Many anticancer and anti-inflammatory drugs target protein kinases or other enzymes like histone deacetylases (HDACs).[1][9] Screening the compound against a broad panel of these enzymes can rapidly identify potential direct targets.
Protocol 3: Commercial Kinase/Enzyme Panel Screening
Principle: These are typically fee-for-service assays that test the compound at one or two concentrations against a large number of purified enzymes. The activity of each enzyme is measured in the presence and absence of the compound.
Methodology:
-
Provider Selection: Choose a reputable contract research organization (CRO) that offers broad kinase or other enzyme (e.g., HDAC, phosphodiesterase) panel screening services.
-
Compound Submission: Provide the spiro-compound at the required concentration and purity.
-
Assay Performance: The CRO will perform the screening, often using radiometric, fluorescent, or luminescent assay formats to measure enzyme activity.[10]
-
Data Analysis: The results are typically provided as a percentage of inhibition at the tested concentrations. "Hits" are identified as enzymes that are significantly inhibited by the compound.
Authoritative Grounding: This approach is a standard in the pharmaceutical industry for unbiased target identification and off-target liability profiling.[11]
Western Blot Analysis of Key Signaling Pathways
If a specific kinase or pathway is implicated in the panel screen, or if the cellular phenotype suggests it (e.g., apoptosis), Western blotting can be used to examine the phosphorylation status of key proteins within that pathway.
Protocol 4: Western Blot for Signaling Pathway Modulation
Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies can detect changes in protein activation states.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the compound for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein (e.g., p-Akt, total Akt, PARP, Caspase-3) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation: Example Western Blot Data
| Treatment | p-Akt (Ser473) Intensity | Total Akt Intensity | Cleaved PARP Intensity | Loading Control (GAPDH) |
| Vehicle Control | 1.00 | 1.00 | 0.15 | 1.00 |
| Compound (IC50) | 0.35 | 0.98 | 0.85 | 1.02 |
| Compound (2x IC50) | 0.12 | 1.01 | 1.50 | 0.99 |
Phase 3: Direct Target Engagement and Biochemical Validation
Once a putative target is identified, the final phase is to confirm direct binding and characterize the interaction biochemically.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to verify direct target engagement in a cellular environment. The binding of a ligand (the compound) to its target protein often increases the protein's thermal stability. This change in stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the spiro-compound or vehicle.
-
Harvesting and Lysis: Harvest the cells and lyse them by freeze-thaw cycles.
-
Aliquoting and Heating: Aliquot the lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blot or SDS-PAGE to quantify the amount of the target protein that remained soluble at each temperature.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates direct binding.
Trustworthiness: CETSA provides strong, in-cell evidence of target engagement, validating that the compound interacts with its intended target in a physiological context.
In Vitro Enzyme Kinetics
If the target is an enzyme, it is essential to characterize the mode of inhibition.
Protocol 6: Enzyme Inhibition Kinetics Assay
Principle: By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, one can determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[8][12]
Step-by-Step Methodology:
-
Assay Setup: In a microplate, set up reactions containing the purified enzyme, buffer, and varying concentrations of the spiro-compound.
-
Substrate Titration: For each inhibitor concentration, perform a substrate titration by adding a range of substrate concentrations.
-
Reaction Monitoring: Initiate the reaction and monitor the formation of product over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) for each condition.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the plots to determine the type of inhibition and calculate the inhibition constant (Ki).
-
Expertise & Causality:
-
Competitive inhibition: The inhibitor binds only to the free enzyme at the active site. Vmax remains unchanged, but the apparent Km increases.
-
Non-competitive inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. Km remains unchanged, but Vmax decreases.
-
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease.
// Competitive E -> EI [label="+ I (Competitive)", dir=both, color="#4285F4"];
// Uncompetitive ES -> ESI [label="+ I (Uncompetitive)", dir=both, color="#34A853"];
// Non-competitive (links to both E and ES) E -> EI_non [style=invis]; ES -> ESI_non [style=invis]; I_non [label="Inhibitor (I)\n(Non-competitive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I_non -> E [dir=both, color="#5F6368"]; I_non -> ES [dir=both, color="#5F6368"]; } "Models of Enzyme Inhibition"
Conclusion
The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold is a versatile and promising platform for the development of new drugs. A systematic investigation of the mechanism of action is indispensable for translating this promise into clinical reality. The phased approach outlined in these application notes, moving from broad cellular characterization to specific target validation, provides a logical and robust framework for researchers. By combining these detailed protocols with a clear understanding of the underlying scientific principles, drug development professionals can efficiently and accurately elucidate the MoA of novel compounds, paving the way for the next generation of targeted therapeutics.
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Application Notes & Protocols: The Role of the 4-Oxospiro[benzopyran-2,4'-piperidine] Scaffold in Neurological Disorder Research
Prepared by: Gemini, Senior Application Scientist
Abstract
The spirocyclic chemical architecture represents a rich and structurally diverse foundation for the development of novel therapeutics. Among these, the 4-oxospiro[benzopyran-2,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent and selective activity against key biological targets implicated in neurological disorders. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this scaffold, using N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one as a representative compound. We will explore its mechanistic basis, potential therapeutic applications in conditions such as schizophrenia and Alzheimer's disease, and provide detailed protocols for its in vitro and in vivo evaluation.
Introduction: A Privileged Scaffold for CNS Drug Discovery
The fusion of a benzopyran-4-one (chromanone) ring with a piperidine moiety via a spirocyclic linkage creates a rigid, three-dimensional structure that is adept at fitting into specific protein binding pockets. This unique conformation reduces conformational flexibility, often leading to enhanced binding affinity and selectivity for a given biological target.
While N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one serves as our primary exemplar, the broader class of 4-oxospiro[benzopyran-2,4'-piperidines] has been investigated for activity against several critical CNS targets:
-
Glycine Transporter 1 (GlyT-1) Inhibition: Several analogs within this structural class are being explored as inhibitors of GlyT-1. This transporter regulates glycine levels at glutamatergic synapses, making it a key target for enhancing N-methyl-D-aspartate (NMDA) receptor function, which is crucial for learning, memory, and cognition.[1]
-
α1a-Adrenergic Receptor Antagonism: The 4-oxospiro[benzopyran-2,4'-piperidine] core has been identified in potent and highly selective antagonists of the α1a-adrenergic receptor, a target relevant to various central and peripheral conditions.[2]
-
Sigma (σ) Receptor Modulation: Closely related spiro[benzopyran-piperidine] structures have shown high affinity for sigma receptors, which are implicated in psychosis, pain, and neuroprotection.[3]
This multi-target profile underscores the scaffold's versatility and its potential for developing treatments for complex neurological diseases characterized by cognitive deficits and neurotransmitter imbalances.
Mechanistic Insights & Signaling Pathways
The therapeutic potential of this scaffold in neurology is primarily rooted in its ability to modulate glutamatergic neurotransmission through the inhibition of GlyT-1.
GlyT-1 Inhibition and NMDA Receptor Co-agonism
The NMDA receptor, a cornerstone of synaptic plasticity, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. GlyT-1 is a presynaptic transporter that actively removes glycine from the synaptic cleft, thereby limiting NMDA receptor activity.
By inhibiting GlyT-1, compounds based on the 4-oxospiro[benzopyran-2,4'-piperidine] scaffold can increase the synaptic concentration of glycine. This enhances the probability of NMDA receptor activation in the presence of glutamate, leading to improved synaptic function and long-term potentiation (LTP), a cellular correlate of memory formation.[1][4] This mechanism is particularly relevant to the hypofunction hypothesis of the NMDA receptor in schizophrenia.[1]
Caption: GlyT-1 inhibition enhances NMDA receptor signaling.
Application Focus: Key Neurological Disorders
Schizophrenia
The cognitive and negative symptoms of schizophrenia (e.g., apathy, social withdrawal, executive dysfunction) are poorly addressed by current antipsychotics, which primarily target dopamine D2 receptors. There is substantial evidence for NMDA receptor hypofunction in the pathophysiology of these symptoms. GlyT-1 inhibitors, such as derivatives of the 4-oxospiro[benzopyran-2,4'-piperidine] scaffold, offer a promising therapeutic strategy by enhancing NMDA-mediated neurotransmission without directly activating the receptor, potentially mitigating the risk of excitotoxicity.[1][5]
Alzheimer's Disease
Cognitive decline is the defining feature of Alzheimer's disease (AD).[6] While the amyloid cascade hypothesis has dominated drug development, synaptic dysfunction is an early and critical event.[7] Enhancing cognitive function through the modulation of neurotransmitter systems remains a viable therapeutic approach.[8] By boosting NMDA receptor function, GlyT-1 inhibitors from this chemical class could improve synaptic plasticity and memory processes that are impaired in AD.[1][4]
Parkinson's Disease
While the primary pathology in Parkinson's disease (PD) is the loss of dopaminergic neurons, non-dopaminergic systems are also involved, contributing to both motor and non-motor symptoms.[9] The role of the 4-oxospiro[benzopyran-2,4'-piperidine] scaffold in PD is less direct. However, neuroinflammation and oxidative stress are known to contribute to neurodegeneration.[10][11] Novel chemical entities are often screened for their potential to mitigate these processes, representing a possible, though speculative, avenue of investigation for this compound class in PD models.[12]
Experimental Protocols
The following protocols provide a framework for characterizing the biological activity of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one and related analogs.
Protocol 1: In Vitro Glycine Uptake Inhibition Assay
Objective: To determine the potency (IC₅₀) of the test compound to inhibit human Glycine Transporter 1 (GlyT-1).
Rationale: This cell-based functional assay directly measures the primary mechanism of action. Chinese Hamster Ovary (CHO) cells are commonly used as they provide a low-background system when engineered to express a specific human transporter.
Materials:
-
CHO cells stably expressing human GlyT-1 (CHO-hGlyT-1).
-
Culture medium: F-12K Medium, 10% FBS, 1% Pen-Strep, G418 (for selection).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Test Compound: N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one, dissolved in DMSO to a 10 mM stock.
-
Reference Inhibitor: ALX-5407 or similar potent GlyT-1 inhibitor.
-
Radioligand: [³H]-Glycine.
-
Scintillation fluid and microplates (96-well).
Step-by-Step Methodology:
-
Cell Culture: Plate CHO-hGlyT-1 cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24-48 hours to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer. The final DMSO concentration in the assay should be ≤0.1%.
-
Assay Initiation: a. Aspirate the culture medium from the wells. b. Wash the cell monolayer twice with 100 µL of pre-warmed Assay Buffer. c. Add 50 µL of the diluted test compound or reference inhibitor to the respective wells. Include vehicle-only (DMSO) wells for total uptake and non-specific binding (NSB) wells (containing a high concentration of a known inhibitor). d. Incubate the plate for 15 minutes at room temperature.
-
Radioligand Addition: Add 50 µL of Assay Buffer containing [³H]-Glycine (final concentration ~10 nM) to all wells.
-
Incubation: Incubate the plate for 10 minutes at room temperature. This duration must be optimized to be within the linear range of glycine uptake.
-
Assay Termination: a. Rapidly aspirate the solution from the wells. b. Wash the cells three times with 150 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Cell Lysis & Scintillation Counting: a. Add 50 µL of 1% Triton X-100 or similar lysis buffer to each well and incubate for 20 minutes. b. Transfer the lysate to a scintillation vial or a plate compatible with a liquid scintillation counter. c. Add 200 µL of scintillation fluid. d. Quantify the radioactivity in counts per minute (CPM).
-
Data Analysis: a. Calculate the percent inhibition for each concentration using the formula: 100 * (1 - (Sample CPM - NSB CPM) / (Total CPM - NSB CPM)). b. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro GlyT-1 inhibition assay.
Protocol 2: In Vivo Novel Object Recognition (NOR) Test
Objective: To assess the efficacy of the test compound in reversing scopolamine-induced cognitive deficits in mice.
Rationale: The NOR test is a widely used behavioral assay that leverages the innate tendency of rodents to explore novel objects over familiar ones. It is a measure of recognition memory, which is impaired in conditions like AD and schizophrenia. Scopolamine, a muscarinic receptor antagonist, is used to induce a transient and reversible memory impairment, creating a model for screening pro-cognitive compounds.[11][12]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test Arena: A square open field (e.g., 40x40x40 cm), uniformly lit.
-
Objects: Two sets of identical objects (e.g., small glass bottles, metal cubes) and one set of novel objects. Objects should be heavy enough not to be displaced by the mice.
-
Test Compound, Scopolamine hydrobromide, Vehicle (e.g., saline).
-
Video tracking software for automated analysis.
Step-by-Step Methodology:
-
Habituation (Day 1): a. Place each mouse individually into the empty test arena for 10 minutes to allow for familiarization with the environment. b. This reduces anxiety and exploratory behavior not directed at the objects during the test phase.
-
Drug Administration (Day 2): a. Administer the test compound via the desired route (e.g., intraperitoneal, i.p., or oral gavage, p.o.) at a predetermined time before the test (e.g., 60 minutes for p.o., 30 minutes for i.p.). b. 30 minutes before the training phase, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle-only control group.
-
Experimental Groups: (1) Vehicle + Vehicle, (2) Vehicle + Scopolamine, (3) Test Compound + Scopolamine.
-
-
Training/Familiarization Phase (T1): a. Place two identical objects (A1 and A2) in opposite corners of the arena. b. Place the mouse in the arena, facing away from the objects, and allow it to explore freely for 10 minutes. c. Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
Inter-Trial Interval (ITI): a. Return the mouse to its home cage for a defined period (e.g., 1 hour).
-
Test Phase (T2): a. Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B). b. Place the mouse back in the arena and allow it to explore for 5 minutes. c. Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Data Analysis: a. Calculate the Discrimination Index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar). b. A positive DI indicates a preference for the novel object (i.e., memory of the familiar object). A DI near zero indicates no preference, suggesting a memory deficit. c. Compare the DI across the different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant increase in the DI for the Test Compound group compared to the Scopolamine group indicates pro-cognitive efficacy.
Caption: Workflow for the in vivo Novel Object Recognition test.
Protocol 3: Quantification in Plasma by LC-MS/MS
Objective: To develop a robust method for quantifying the test compound in plasma to support pharmacokinetic studies.
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for detecting low concentrations of drugs and their metabolites in complex biological matrices like plasma.[13][14]
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (IS) (e.g., a structurally similar, stable-isotope-labeled version of the analyte). b. Vortex vigorously for 1 minute to precipitate plasma proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize the precursor-to-product ion transitions for both the analyte (test compound) and the internal standard. This involves infusing a standard solution of each into the mass spectrometer to identify the parent ion (Q1) and the most stable, abundant fragment ions (Q3).
-
Example (hypothetical): Analyte: m/z 286.2 → 155.1; IS: m/z 290.2 → 159.1.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity.
-
-
Calibration and Quantification: a. Prepare a calibration curve by spiking known concentrations of the test compound into blank plasma and processing these standards alongside the unknown samples. b. Plot the peak area ratio (Analyte Area / IS Area) versus the nominal concentration. c. Perform a linear regression (typically with 1/x² weighting) to generate a standard curve. d. Quantify the concentration of the test compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Representative Data Summary
The following table summarizes representative biological data for compounds within the broader 4-oxospiro[benzopyran-2,4'-piperidine] class, illustrating the potential activity profile. Data are illustrative and synthesized from public domain sources for compounds with similar scaffolds.
| Compound ID | N-Substituent | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Reference Scaffold |
| Exemplar-1 | -CH₃ | GlyT-1 | [³H]-Glycine Uptake | 50 nM | Spiro[benzopyran-piperidine] |
| Exemplar-2 | -CH₂Ph | σ₁ Receptor | Radioligand Binding | 1.5 nM | Spiro[benzopyran-piperidine] |
| Exemplar-3 | -CH₂Ph | α₁ₐ-Adrenergic R | Radioligand Binding | < 1 nM | 4-Oxospiro[benzopyran-piperidine] |
| Exemplar-4 | -CH₃ | σ₂ Receptor | Radioligand Binding | > 1500 nM | Spiro[benzopyran-piperidine] |
Table based on data from related compounds.[2][3]
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Application Notes and Protocols for High-Throughput Screening of Spiro-Benzopyran-Piperidine Libraries
Introduction: The Emergence of Spiro-Benzopyran-Piperidines in Drug Discovery
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties has led medicinal chemists to explore novel chemical spaces. Among the emerging privileged scaffolds, spiro-benzopyran-piperidines have garnered significant attention. These structures, characterized by a spirocyclic junction between a benzopyran and a piperidine ring, offer a unique three-dimensional architecture that departs from the flat, aromatic structures prevalent in many drug candidates.[1][2] This inherent three-dimensionality can lead to enhanced target engagement and improved physicochemical properties, such as increased solubility and metabolic stability.[1][3] The rigidity of the spirocyclic system also locks the conformation of the molecule, which can optimize the orientation of binding elements and lead to improved potency and selectivity.[1]
Spiro-benzopyran-piperidine derivatives have shown promise in a variety of therapeutic areas, including as histamine-3 receptor (H3R) antagonists and central nervous system (CNS) agents.[4][5] Given the vast chemical diversity that can be achieved through substitution on both the benzopyran and piperidine rings, large combinatorial libraries of these compounds can be synthesized, necessitating robust high-throughput screening (HTS) strategies to identify promising lead candidates.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for the screening of spiro-benzopyran-piperidine libraries. We will delve into the principles of assay selection, provide detailed protocols for various assay formats, and discuss data analysis and validation to ensure the generation of high-quality, actionable data.
Pillar 1: Strategic Selection of HTS Assays for Spiro-Benzopyran-Piperidine Libraries
The success of any HTS campaign hinges on the selection of an appropriate assay format. For spiro-benzopyran-piperidine libraries, several factors must be considered:
-
Target Class: The nature of the biological target (e.g., enzyme, G-protein coupled receptor (GPCR), ion channel) will dictate the most suitable assay technology.
-
Compound Properties: The inherent physicochemical properties of the library, such as solubility and potential for autofluorescence, must be evaluated to avoid assay interference.
-
Screening Goals: The objective of the screen, whether it is to identify inhibitors, activators, or binders, will influence the choice of assay endpoint.
Based on these considerations, a multi-pronged screening approach is often beneficial, employing a combination of biochemical and cell-based assays to provide a comprehensive understanding of the library's activity.
Commonly Employed HTS Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence-Based Assays | Measurement of changes in fluorescence intensity, polarization, or resonance energy transfer (FRET).[7] | High sensitivity, amenable to miniaturization, wide range of available reagents.[7] | Susceptible to interference from autofluorescent compounds. |
| Luminescence-Based Assays | Detection of light produced by a biochemical reaction, often utilizing luciferase enzymes.[8] | High signal-to-background ratio, reduced interference from colored or fluorescent compounds.[8][9] | May require genetic modification of cells for reporter assays. |
| Label-Free Assays | Detection of binding events or cellular changes without the use of labels, using techniques like Surface Plasmon Resonance (SPR) or mass spectrometry.[10][11] | Provides direct measurement of binding kinetics, reduces artifacts associated with labels.[12][13] | May have lower throughput compared to some labeled assays. |
Pillar 2: Validated Protocols for High-Throughput Screening
The following protocols are designed to be robust and self-validating, incorporating key quality control steps to ensure data integrity.
Protocol 1: Fluorescence Polarization (FP) Assay for a Kinase Target
This protocol describes a competitive binding assay to identify inhibitors of a purified kinase using fluorescence polarization.
Principle: A fluorescently labeled ligand (tracer) bound to the kinase will have a high FP value due to its slow tumbling rate. Unlabeled compounds from the spiro-benzopyran-piperidine library that bind to the kinase will displace the tracer, leading to a decrease in the FP signal.[14][15]
Workflow Diagram:
Caption: Fluorescence Polarization assay workflow.
Materials:
-
Purified kinase
-
Fluorescently labeled kinase ligand (FP tracer)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Spiro-benzopyran-piperidine compound library (e.g., 10 mM in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader with FP capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate.
-
For controls, dispense DMSO into designated wells (negative control) and a known kinase inhibitor (positive control).
-
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X FP tracer solution in assay buffer. The final concentration of the tracer should be at its Kd value for the kinase.
-
-
Assay Execution:
-
Dispense 5 µL of the 2X kinase solution to all wells.
-
Dispense 5 µL of the 2X FP tracer solution to all wells.
-
The final volume in each well will be 10 µL.
-
-
Incubation and Measurement:
-
Centrifuge the plates briefly to ensure all components are mixed.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) where FP_sample is the FP value of the test compound, FP_min is the average FP of the positive control, and FP_max is the average FP of the negative control.
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|] A Z'-factor between 0.5 and 1.0 indicates a robust assay.[16]
-
Protocol 2: Luciferase Reporter Gene Assay for GPCR Activation
This protocol describes a cell-based assay to screen for agonists or antagonists of a GPCR that signals through a pathway leading to the activation of a reporter gene (e.g., CRE-luciferase).
Principle: Cells are engineered to express the target GPCR and a luciferase reporter gene under the control of a response element that is activated by the GPCR's signaling pathway. Activation of the GPCR by an agonist will lead to the production of luciferase, which can be measured by adding a substrate and detecting the resulting luminescence.[8][9]
Workflow Diagram:
Caption: Luciferase reporter assay workflow.
Materials:
-
Stable cell line expressing the target GPCR and a luciferase reporter construct
-
Cell culture medium and supplements
-
Spiro-benzopyran-piperidine compound library
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
384-well, solid white, tissue culture-treated plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate the plates at 37°C and 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Add 50 nL of each compound from the library to the cell plates.
-
For agonist screening, add a known agonist as a positive control and DMSO as a negative control.
-
For antagonist screening, add a known concentration of agonist to all wells except the negative control wells, followed by the addition of the library compounds. A known antagonist serves as the positive control.
-
-
Incubation:
-
Incubate the plates at 37°C and 5% CO2 for 6-24 hours, depending on the kinetics of the signaling pathway.
-
-
Luminescence Detection:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
For agonist screening, calculate the fold activation relative to the DMSO control.
-
For antagonist screening, calculate the percent inhibition of the agonist response.
-
Perform dose-response curves for confirmed hits to determine EC50 or IC50 values.
-
Pillar 3: Data Interpretation and Hit Validation
A successful HTS campaign generates a list of "hits," but it is crucial to distinguish true positives from false positives. A rigorous hit validation cascade is essential.
Hit Validation Workflow:
Caption: Hit validation and progression workflow.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test the initial hits from the primary screen to confirm their activity.
-
Dose-Response Analysis: Generate concentration-response curves for confirmed hits to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Test the confirmed hits in a secondary assay that utilizes a different detection technology or biological principle to rule out technology-specific artifacts.[17] For example, a hit from a fluorescence-based assay could be confirmed using a label-free method like SPR.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the activity of related analogs to understand the relationship between chemical structure and biological activity, which can guide lead optimization efforts.[18]
Conclusion
The screening of spiro-benzopyran-piperidine libraries presents a significant opportunity for the discovery of novel drug candidates. By carefully selecting and validating appropriate HTS assays, researchers can efficiently identify and characterize promising compounds for further development. The protocols and strategies outlined in this guide provide a robust framework for conducting successful HTS campaigns, ultimately accelerating the journey from hit identification to lead optimization.
References
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Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
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Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. Retrieved January 21, 2026, from [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi. Retrieved January 21, 2026, from [Link]
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High-Throughput Screening Using Label-Free Technologies. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Fluorescence Polarization in GPCR Research. (n.d.). Retrieved January 21, 2026, from [Link]
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Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. (n.d.). SLAS Discovery. Retrieved January 21, 2026, from [Link]
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Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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Using label-free screening technology to improve efficiency in drug discovery. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. (2011). NIH. Retrieved January 21, 2026, from [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
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A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Mass spectrometric techniques for label-free high-throughput screening in drug discovery. (2007). PubMed. Retrieved January 21, 2026, from [Link]
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Cell-based assays for high-throughput screening : methods and protocols. (n.d.). Oregon State University Libraries and Press. Retrieved January 21, 2026, from [Link]
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Introduction - High-Throughput Screening Center. (n.d.). Retrieved January 21, 2026, from [Link]
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Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Retrieved January 21, 2026, from [Link]
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Bioluminescent Assays for High-Throughput Screening. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and evaluation of a new series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (n.d.). Anticancer Research. Retrieved January 21, 2026, from [Link]
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Label-free technologies for monitoring drug interactions. (2015). Drug Target Review. Retrieved January 21, 2026, from [Link]
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Assay Guidance Manual. (n.d.). NCBI Bookshelf - NIH. Retrieved January 21, 2026, from [Link]
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HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved January 21, 2026, from [Link]
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Advances in luminescence-based technologies for drug discovery. (2022). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2025). PDF. Retrieved January 21, 2026, from [Link]
-
How to Maximize Efficiency in Cell-Based High-Throughput Screening? (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]
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Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (n.d.). bepls. Retrieved January 21, 2026, from [Link]
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Bioluminescent assays for high-throughput screening. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis and biological activities of some fused pyran derivatives. (n.d.). Retrieved January 21, 2026, from [Link]
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High-Throughput Screening Assays. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Abeta-peptide production inhibitors. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). PubMed. Retrieved January 21, 2026, from [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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High-Throughput Screening Assay Profiling for Large Chemical Databases. (n.d.). Retrieved January 21, 2026, from [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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High-throughput screening libraries. (n.d.). Nuvisan. Retrieved January 21, 2026, from [Link]
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High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. Retrieved January 21, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one
Welcome to the technical support center for the synthesis of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this valuable spiropiperidine scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your reaction yields and overcome common challenges.
The spiro[chromane-2,4'-piperidine]-4(3H)-one core is a significant pharmacophore in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] The synthesis of the N-methylated derivative, while based on established chemical principles, can present unique challenges. This guide aims to provide a comprehensive resource to navigate these complexities.
Troubleshooting Guide: Enhancing Yield and Purity
Low yields and purification difficulties are common hurdles in organic synthesis. This section addresses specific problems you may encounter during the synthesis of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one and offers targeted solutions.
| Problem | Potential Cause | Solution |
| Low or No Product Formation | 1. Ineffective Catalyst: The choice and amount of catalyst (acid or base) are critical for the condensation and cyclization steps. | Optimize Catalyst: If using an acid catalyst like p-toluenesulfonic acid (p-TsOH), ensure it is anhydrous. Vary the catalyst loading (e.g., 0.1 to 0.3 equivalents). Consider alternative acid catalysts such as methanesulfonic acid. For base-catalyzed routes, piperidine or pyrrolidine are often used; ensure the quality and consider adjusting the amount. |
| 2. Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures. | Temperature Screening: Start at a moderate temperature (e.g., 80 °C) and screen in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation. | |
| 3. Poor Quality Starting Materials: Impurities in N-methyl-4-piperidone or the salicylaldehyde derivative can inhibit the reaction. | Purify Starting Materials: N-methyl-4-piperidone can be purified by distillation under reduced pressure.[3] Ensure the salicylaldehyde derivative is pure and dry. | |
| Formation of Multiple Byproducts | 1. Side Reactions of Starting Materials: Aldol condensation of N-methyl-4-piperidone with itself or polymerization of the salicylaldehyde derivative can occur. | Controlled Addition of Reagents: Add one of the reactants slowly to the reaction mixture to maintain a low concentration and minimize self-condensation. Consider a stepwise approach where an intermediate is formed before the final cyclization.[4] |
| 2. Dehydration or Rearrangement of the Product: The chromanone ring can be sensitive to harsh acidic or basic conditions and high temperatures. | Milder Reaction Conditions: Use a milder catalyst or a lower reaction temperature. Minimize the reaction time once the starting materials are consumed. | |
| Difficult Purification | 1. Co-elution of Product and Impurities: The product and byproducts may have similar polarities, making separation by column chromatography challenging. | Optimize Chromatography Conditions: For basic compounds like your target molecule, adding a small amount of a basic modifier like triethylamine (0.1-1%) or diethylamine to the eluent can improve peak shape and separation on silica gel.[5] A gradient elution may be necessary. |
| 2. Product is an Oil or a Gummy Solid: Difficulty in isolating a pure, crystalline product. | Alternative Purification Methods: If column chromatography is ineffective, consider recrystallization from a variety of solvent systems. Trituration, washing the crude material with a solvent in which the product is insoluble but impurities are soluble, can also be effective.[6] For stubborn oils, conversion to a hydrochloride salt can facilitate purification by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of the spiro[chroman-piperidine]-4-one core?
A1: The synthesis typically proceeds through a variation of the Kabbe condensation.[7][8] The reaction is believed to involve the following key steps:
-
Enamine/Enolate Formation: The N-methyl-4-piperidone forms an enamine or enolate in the presence of a base or is activated by an acid.
-
Michael Addition: The enamine/enolate undergoes a Michael-type addition to the β-carbon of an α,β-unsaturated carbonyl system, which is formed in situ from the salicylaldehyde derivative.
-
Cyclization: An intramolecular cyclization occurs where the phenolic oxygen attacks the carbonyl carbon of the piperidone moiety.
-
Dehydration: A final dehydration step yields the spiro[chroman-piperidine]-4-one.
Q2: Which is better for this synthesis: an acid or a base catalyst?
A2: Both acid and base catalysis have been successfully employed for the synthesis of similar chromanone structures.[1][9]
-
Base catalysis (e.g., piperidine, pyrrolidine) is common for the Kabbe condensation and facilitates enamine formation.[10]
-
Acid catalysis (e.g., p-TsOH, H₂SO₄) can also promote the reaction, likely by activating the carbonyl group of the salicylaldehyde derivative towards nucleophilic attack. The optimal choice may depend on the specific substrates and needs to be determined empirically.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials from the product. The product, being more conjugated and larger, should have a different Rf value than the starting materials. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and identify any major byproducts.
Q4: My purified product shows complex signals in the 1H NMR spectrum. What could be the reason?
A4: A complex NMR spectrum could indicate the presence of a mixture of diastereomers if a substituted salicylaldehyde was used. The spiro center and other stereocenters can lead to different spatial arrangements of the protons. Additionally, restricted rotation around certain bonds can sometimes lead to broadened or multiple signals for a single proton. Careful analysis of 2D NMR spectra (like COSY and HSQC) can help in assigning the signals and confirming the structure.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific setup and reagents.
Protocol 1: Acid-Catalyzed Synthesis of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one
This protocol is based on the principles of acid-catalyzed condensation reactions for the formation of chromanones.
Materials:
-
2'-Hydroxyacetophenone (or a substituted derivative)
-
N-Methyl-4-piperidone
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate, triethylamine)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2'-hydroxyacetophenone (1.0 eq), N-methyl-4-piperidone (1.2 eq), and p-toluenesulfonic acid monohydrate (0.2 eq).
-
Add a sufficient amount of toluene to dissolve the reactants (approximately 0.2 M concentration).
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 10% to 50%) with the addition of 0.5% triethylamine is a good starting point for elution.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain N-methylspiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Base-Catalyzed (Kabbe Condensation) Synthesis
This protocol is an adaptation of the Kabbe condensation, which is a well-established method for synthesizing chromanones.[7][11]
Materials:
-
2'-Hydroxyacetophenone (or a substituted derivative)
-
N-Methyl-4-piperidone
-
Pyrrolidine or Piperidine (as catalyst)
-
Ethanol or Dimethyl sulfoxide (DMSO)
-
Solvents for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and N-methyl-4-piperidone (1.5 eq) in ethanol or DMSO.
-
Add a catalytic amount of pyrrolidine or piperidine (0.2-0.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature. If using ethanol, the product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by adding water and extracting with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography as described in Protocol 1.
-
Characterize the purified product.
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Flowchart
Caption: A logical approach to troubleshooting common synthesis issues.
References
- BenchChem. (2025). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. BenchChem.
- Chaudhary, P., & Kumar, R. (2021). Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- Chitti, S., Nandikolla, A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents. PubMed.
- Shinde, P., Srivastava, S. K., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. PubMed.
- Request PDF. (n.d.). Organocatalyzed Kabbe condensation reaction for mild and expeditious synthesis of 2,2‐dialkyl and 2‐spiro‐4‐chromanones.
- Request PDF. (n.d.). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Ghosez, L., et al. (2009). Synthesis of Piperidones by MCR.
- Shaik, M. S., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. PubMed.
- Chen, H. R. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Globe Thesis.
- Allan, G. G., & Gara, E. (1969). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic, 1324.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine]. BenchChem.
- Heravi, M. M., et al. (2017). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Indian Journal of Chemistry - Section B, 56B(6), 652-655.
- Chakroborty, S., et al. (2022).
- Padmavathi, V., et al. (2007). 4-Piperidone — A Synthon for Spiro-Heterocycles.
- BenchChem. (2025).
- Lakshmi, N. V., et al. (2012). Novel route to spiropiperidines using N-methyl-4-piperidone, malononitrile and electrophiles. Tetrahedron Letters, 53(10), 1282-1286.
- Kouznetsov, V. V., et al. (2005). Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions.
- Kysil, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.
- Smaali, M., et al. (2005). Synthesis of Some Spirochroman-4-Ones by Regioselective [4+2] Cycloaddition Reactions.
- Nchinda, A. T. (1998).
- Ganton, M. D., & Kerr, M. A. (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)
- CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google P
- Dömling, A. (2006). Chemistry and Biology Of Multicomponent Reactions. Chemical Reviews, 106(1), 17-89.
-
Request PDF. (n.d.). Synthesis of New Substituted 4,5Dihydro3H-spiro[5][12]benzoxazepine-2,4′-piperidine and Biological Properties. ResearchGate.
- Chakroborty, S., et al. (2021).
- Sudha Rani, M., et al. (2018). PIPERIDINE MEDIATED SYNTHESIS OF PRENYLATED CHALCONES AND 8-SUBSTITUTED -2, 5-DIHYDRO-2-(4- TOLYBENZO)-5-(3-METHYLBUT-2-ENYLOXY) PHENOL-1, 5- BENZOTHIAZEPINES AND ITS DERIVATIVES AS ANTI CANCER AGENTS. RASĀYAN Journal of Chemistry, 11(2), 646-653.
- Lardon, G., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6574-6586.
- Sharma, R., et al. (2020). Graphene Oxide Catalyzed Synthesis of Fused Chromeno Spiro Pyrrolidine Oxindoles via Tandem Decarboxylation and 1,3-Dipolar Cycloaddition. Frontiers in Chemistry, 8, 595.
- Longobardi, M., et al. (2001). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Il Farmaco, 56(8), 625-628.
- Bissy, D., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(8), 1401-1411.
- Cumpstey, I., et al. (2013). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules, 18(10), 12531-12547.
- Babar, K., et al. (2024). Kabbe condensation of hydroxy acetophenone 291 and 240.
- Chen, Y., et al. (2024). Divergent synthesis of chromones and chromanones from diketones using an AgOTf/[Si]H system by switching hydrosilanes. Tetrahedron, 162, 134087.
- ResearchGate. (2019).
- de Souza, M. V. N., et al. (2024).
- Sigma-Aldrich. (n.d.). RT-PCR Troubleshooting.
- Harrison, S. M. (2016). Is there any method other than column chromatography for purification?
- Mallette, J. R., & DeRuiter, J. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Jones, A. J., et al. (2021). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Organic & Biomolecular Chemistry, 19(30), 6673-6677.
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Technical Support Center: Navigating the Solubility Challenges of Spiro-Benzopyran-Piperidine Compounds
Welcome to the technical support center for spiro-benzopyran-piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this unique class of molecules in aqueous solutions. We will delve into the underlying reasons for these challenges and provide practical, step-by-step troubleshooting guides and frequently asked questions to help you overcome these hurdles in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of spiro-benzopyran-piperidine compounds.
Q1: Why do my spiro-benzopyran-piperidine compounds exhibit poor aqueous solubility?
The limited aqueous solubility of these compounds often stems from a combination of their structural features. The spirocyclic nature and the benzopyran moiety contribute to a rigid, often lipophilic, core. While the piperidine ring contains a nitrogen atom that can act as a hydrogen bond acceptor, the overall structure can be predominantly nonpolar, especially when substituted with lipophilic groups.[1] The inherent three-dimensional and sp3-carbon-rich structure of spirocyclic piperidines can, in some cases, lead to favorable physicochemical properties like higher aqueous solubility compared to flat, sp2-rich structures, but this is highly dependent on the overall molecular composition.[2]
Q2: How does pH influence the solubility of these compounds?
The piperidine nitrogen is basic, with a typical pKa around 11.22 for its protonated form.[1] This basicity is the key to manipulating solubility. In acidic conditions (pH < pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This salt form is generally significantly more water-soluble than the neutral free base, which is the dominant species in neutral or basic environments.[1] Consequently, creating a pH-solubility profile is a crucial first step in understanding and optimizing the solubility of your specific compound.[1]
Q3: What are the initial, most straightforward methods to try to improve solubility?
For initial attempts at solubilization, the following two strategies are highly recommended due to their simplicity and effectiveness:
-
pH Adjustment: Given that most piperidine-containing compounds are basic, preparing a stock solution in a mildly acidic vehicle can dramatically increase solubility by forming a soluble salt.[1] For example, using 10-50 mM HCl or a citrate buffer at a pH of 3-4 is a common starting point.[1]
-
Use of Co-solvents: Employing a water-miscible organic co-solvent is a widely used and effective technique.[1] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used co-solvents that can help disrupt the intermolecular forces that lead to low solubility in water alone.[1]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
This is a very common issue for compounds with low aqueous solubility. Here are several strategies to mitigate this "crashing out" effect:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without causing adverse biological effects (typically ≤1%).[1]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or another solubilizing agent.[1]
-
Lower Stock Concentration: Preparing a more dilute stock solution in your organic solvent can sometimes prevent precipitation upon its introduction to the aqueous phase.[1]
-
Prepare Fresh Solutions: To maintain consistency and avoid issues with compound stability or precipitation over time, it is best practice to prepare fresh stock solutions before each experiment.[1]
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed protocols and explanations for overcoming persistent solubility challenges.
Troubleshooting Scenario 1: Insufficient Solubility with Simple pH Adjustment and Co-solvents
If the initial strategies do not yield the desired concentration, more advanced techniques should be considered.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like spiro-benzopyran-piperidine compounds, forming inclusion complexes that have significantly improved aqueous solubility.[1][3][4]
Mechanism of Action:
Experimental Protocol: Phase Solubility Study for Cyclodextrin Complexation
This protocol helps determine the stoichiometry and stability constant of the complex formed between your compound and a cyclodextrin.
Materials:
-
Spiro-benzopyran-piperidine compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))[5]
-
Aqueous buffer of the desired pH
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin in your chosen buffer.
-
Add an excess amount of your spiro-benzopyran-piperidine compound to each vial containing the cyclodextrin solutions.
-
Seal the vials and place them in a shaking incubator at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method like HPLC-UV.
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the phase solubility diagram.
Data Interpretation:
| Cyclodextrin Type | Typical Stoichiometry | Expected Solubility Enhancement | Reference |
| α-Cyclodextrin (αCD) | 2:1 | Up to 34.6-fold (at 30 mM) | [5] |
| β-Cyclodextrin (βCD) | 1:1 | Varies | [5] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 1:1 | Higher than βCD | [5] |
| Sulfobutyl ether-β-cyclodextrin (SBEβCD) | 1:1 | ~2x higher than βCD | [5] |
| Dimethyl-β-cyclodextrin (DMβCD) | 1:1 | Higher than HPβCD and βCD | [5] |
Note: The actual solubility enhancement will depend on the specific structure of your compound.
For ionizable compounds, forming a stable salt is a robust method to significantly increase both solubility and dissolution rates.[1]
Workflow for Salt Screening:
Troubleshooting Scenario 2: Compound Instability in Solution
Sometimes, even after achieving solubilization, the compound may degrade over time.
Mitigation Strategies:
-
pH Optimization: Determine the pH at which your compound exhibits maximum stability. This may not always be the pH of maximum solubility.
-
Use of Antioxidants: If your compound is susceptible to oxidation, the addition of antioxidants to the solution can be beneficial.
-
Protection from Light: Spiro-benzopyran compounds can be light-sensitive. Storing solutions in amber vials or in the dark can prevent photodegradation.
-
Temperature Control: Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C) to minimize degradation. As a general rule, prepare fresh solutions for each experiment to ensure consistency.[1]
Part 3: Concluding Remarks
The solubility of spiro-benzopyran-piperidine compounds in aqueous solutions is a multifaceted challenge that often requires a systematic and multi-pronged approach to overcome. By understanding the fundamental physicochemical properties of these molecules and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their chances of success in their experimental endeavors.
References
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
- Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
- Technical Support Center: Enhancing the Solubility of Piperidine Intermedi
Sources
Technical Support Center: Purification of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one
Welcome to the technical support guide for the purification of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this spirocyclic ketone.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The choice of purification technique depends on the scale of your synthesis and the nature of the impurities.[1] For this specific molecule, which contains a basic piperidine moiety and a ketone, the two most effective methods are:
-
Flash Column Chromatography: This is the most versatile technique for separating the target compound from starting materials, byproducts, and other impurities with different polarities.[2][3] Given the basic nature of the tertiary amine in the piperidine ring, specific precautions are necessary to ensure good separation.[4]
-
Recrystallization: If the crude product is a solid and has moderate to high purity (>90%), recrystallization is an excellent method for obtaining highly pure crystalline material.[1][5] It is particularly effective at removing small amounts of impurities.
Q2: What are the common impurities I should expect from the synthesis of this compound?
A2: Understanding potential impurities is crucial for designing an effective purification strategy.[6] Common impurities may include:
-
Unreacted Starting Materials: Such as the precursor 1-methyl-4-piperidone or the corresponding salicylaldehyde derivative.
-
Byproducts: Arising from side reactions during the spirocyclization.
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration (e.g., a yellow or brown tint).[6]
-
Reagent-Related Impurities: Residual reagents or their byproducts.
-
Residual Solvents: Solvents used in the reaction or initial workup.[6]
Q3: My purified this compound is a yellow oil/solid. Is this normal?
A3: While the pure compound is expected to be a white or off-white solid, a yellow tint is a common issue with piperidine derivatives and can indicate the presence of minor oxidized impurities.[4][6] If the discoloration is minimal and analytical data (NMR, LC-MS) shows high purity, it may be acceptable for some applications. For obtaining a colorless product, consider treatment with activated carbon during recrystallization or meticulous column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Column Chromatography Troubleshooting
Q1: I'm seeing significant peak tailing and poor separation of my compound on a silica gel column. What's happening and how do I fix it?
A1: This is a classic problem when purifying basic compounds like your N-methylated piperidine derivative on standard silica gel.[4] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to strong adsorption, poor elution, and broad, tailing peaks.[4]
Causality: The lone pair on the nitrogen atom forms a strong interaction with the acidic protons of the silica gel. This prevents the compound from eluting symmetrically, causing it to "drag" along the stationary phase.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This additive competes with your compound for the acidic sites on the silica.[4]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system (e.g., Hexane/Ethyl Acetate). This is the standard choice for most basic amines.[4]
-
Ammonia in Methanol: For more strongly basic compounds, using a small percentage (e.g., 1-2%) of a 7N solution of ammonia in methanol as part of your polar solvent component can be very effective.[4]
-
-
Stationary Phase Modification:
-
Deactivated Silica: You can use a commercially available amine-deactivated silica gel or prepare it by treating standard silica gel with a TEA solution and then removing the solvent.[7]
-
Alumina: Switching to a different stationary phase like basic or neutral alumina can be a good alternative as it lacks the acidic silanol groups.[4]
-
Workflow: Optimizing Column Chromatography for Basic Compounds
Caption: Decision workflow for troubleshooting column chromatography.
Q2: My compound appears to be degrading on the silica gel column. How can I confirm this and prevent it?
A2: Compound instability on silica gel is a known issue, especially for sensitive molecules.[7] The acidic nature of silica can catalyze degradation or rearrangement reactions.
Confirmation:
-
2D TLC Analysis: Spot your crude material on a TLC plate. Run the plate in a suitable eluent system. After running, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[7]
-
TLC Stability Test: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. Compare this to a plate that is eluted immediately after spotting. If the spot that sat on the silica shows signs of new impurities at the baseline or as streaks, your compound is likely unstable.[7]
Prevention:
-
Deactivate the Silica: As mentioned above, adding TEA to the eluent can neutralize the acidic sites and often prevents degradation.
-
Change Stationary Phase: Use a less acidic stationary phase like neutral alumina or Florisil.[7]
-
Work Quickly: Do not let the compound sit on the column for extended periods. Use flash chromatography with positive pressure to speed up the elution process.[2]
Recrystallization Troubleshooting
Q1: My compound oils out instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated.[1]
Solutions:
-
Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5%) of additional hot solvent to ensure the solution is no longer supersaturated, then allow it to cool slowly again.[1][8]
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath. Rapid cooling encourages oiling out.[8]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[1]
Q2: I'm getting very low recovery after recrystallization. Why?
A2: Low recovery is a common issue and can usually be traced to a few key factors.[1]
| Possible Cause | Explanation & Solution |
| Using too much solvent | The most common error. Your compound has some solubility even in the cold solvent. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. After filtering the crystals, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[1] |
| Premature crystallization | Crystals may have formed during a hot filtration step, getting trapped in the filter paper. Solution: Ensure the funnel and receiving flask are pre-heated. Use a fluted filter paper for rapid filtration. Add a small excess of solvent before filtering to keep the compound dissolved.[8] |
| Inappropriate solvent choice | The compound has significant solubility in the chosen solvent even at low temperatures. Solution: Re-evaluate your solvent choice. An ideal solvent shows a large difference in solubility between hot and cold temperatures.[5] |
| Washing with wrong temperature solvent | Washing the collected crystals with room temperature solvent can redissolve a significant portion of your product. Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a starting point and should be optimized based on TLC analysis.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for this compound would be mixtures of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone).
-
Crucially, add 1% triethylamine (TEA) to the eluent system to prevent peak tailing. [4]
-
The ideal eluent system will give your target compound an Rf value of approximately 0.25-0.35.[4]
-
-
Column Packing (Wet Method):
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin applying pressure.
-
Collect fractions sequentially in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.[2]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place about 20-30 mg of your crude product into a small test tube.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water) at room temperature. A good solvent will not dissolve the compound well at room temperature.[1]
-
Heat the tube. A suitable solvent will dissolve the compound completely when hot.[1]
-
Allow the solution to cool to room temperature and then place it in an ice bath. The best solvent will result in the formation of a large quantity of high-quality crystals.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[5]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, add a very small amount of activated carbon, and then reheat to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[4]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum to remove all residual solvent.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
- Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Colorado Boulder, Organic Chemistry. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Phenomenex. (2025).
- Wikipedia. (n.d.).
- UTSC, Chemistry Online. (n.d.).
- YouTube. (2023).
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- 7. Purification [chem.rochester.edu]
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- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Optimizing N-Alkylation of Spiro-Piperidines
Welcome to the technical support center for the N-alkylation of spiro-piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Given the unique steric environment of spirocyclic systems, N-alkylation can present specific challenges not always encountered with simpler piperidines. This guide offers a systematic approach to overcoming these hurdles and achieving optimal reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the N-alkylation of spiro-piperidines in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My N-alkylation of a spiro-piperidine is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in the N-alkylation of spiro-piperidines is a common challenge, often stemming from the inherent steric hindrance of the spirocyclic core. Here’s a breakdown of potential causes and a logical workflow for troubleshooting:
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield in N-alkylation.
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Purity: Ensure the spiro-piperidine starting material and the alkylating agent are pure. Impurities can inhibit the reaction.
-
Stoichiometry: Carefully check the molar equivalents of your reactants. For challenging alkylations, a slight excess of the alkylating agent (1.1-1.5 equivalents) may be necessary.[1] However, be mindful of potential di-alkylation if other reactive sites are present.
-
-
Optimize Reaction Conditions:
-
Leaving Group: The reactivity of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[2] If you are using an alkyl chloride or bromide with low success, consider converting it to the corresponding iodide in situ by adding a catalytic amount of potassium iodide (KI).[3]
-
Base: The base neutralizes the acid formed during the reaction, preventing the protonation of the spiro-piperidine nitrogen, which would render it non-nucleophilic.[4] For sterically hindered spiro-piperidines, a stronger or more soluble base may be required. Consider switching from common bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) to cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).[1][5]
-
Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions.[3][5] DMF and DMSO are particularly good at solvating the cation of the base, increasing its reactivity.
-
Temperature: Many N-alkylation reactions, especially with hindered substrates, require heating.[5] If the reaction is sluggish at room temperature, gradually increase the temperature. Microwave-assisted synthesis can be a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times.[6][7]
-
-
Consider Alternative Methods: If optimizing the standard SN2 conditions fails, more advanced methods may be necessary:
-
Reductive Amination: This is an excellent alternative, particularly for avoiding over-alkylation.[2] The spiro-piperidine is reacted with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[2][8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, especially for N-arylation, but can be adapted for alkylation.[2][9] Recent advancements have even demonstrated its use in the synthesis of spiro[indoline-2,3'-piperidines].[10][11][12]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This method uses a catalyst (often ruthenium or iridium-based) to temporarily oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the amine.[5][13]
-
Issue 2: Formation of Quaternary Ammonium Salt (Over-Alkylation)
Question: I am observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this over-alkylation?
Answer: The formation of a quaternary ammonium salt indicates that the product of the initial N-alkylation is reacting further with the alkylating agent. This is a common side reaction, especially with reactive alkylating agents.[4]
Strategies to Minimize Over-Alkylation:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of the spiro-piperidine relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of amine to 1 equivalent of alkyl halide).[4] |
| Slow Addition | Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[1] |
| Lower Temperature | Running the reaction at a lower temperature can sometimes disfavor the second alkylation, which typically has a higher activation energy.[2] |
| Choice of Base | Using a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can help minimize side reactions.[1] |
Issue 3: Reaction Stalls or is Incomplete
Question: My reaction starts but appears to stall before reaching completion, even after extended reaction times. What could be the cause?
Answer: A stalling reaction often points to an issue with one of the reagents being consumed or deactivated over the course of the reaction.
-
Insufficient Base: The most common cause is the protonation of the starting amine by the acid byproduct (e.g., HBr, HCl).[4] This effectively removes the nucleophile from the reaction. Ensure at least one equivalent of a suitable base is present.
-
Reagent Instability: The alkylating agent or the spiro-piperidine itself may be unstable under the reaction conditions, especially at elevated temperatures. Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products.
-
Poor Solubility: One of the reagents, particularly the base (e.g., K₂CO₃), may have poor solubility in the chosen solvent.[3] This can limit its effectiveness. Consider switching to a more soluble base like Cs₂CO₃ or using a solvent that better solubilizes all components. Adding a phase-transfer catalyst can also be beneficial in biphasic systems.
FAQs for N-Alkylation of Spiro-Piperidines
Q1: Is it necessary to run the reaction under an inert atmosphere?
A1: While not always strictly required for simple alkyl halides and robust spiro-piperidines, it is good practice to perform N-alkylation reactions under an inert atmosphere (e.g., nitrogen or argon). This is particularly important when using moisture-sensitive reagents like sodium hydride or if the reactants or products are susceptible to oxidation.[2]
Q2: My spiro-piperidine has other functional groups. How can I achieve selective N-alkylation?
A2: Chemoselectivity is a key consideration. If other nucleophilic groups are present (e.g., phenols, thiols), they may also be alkylated.
-
Protecting Groups: The most straightforward approach is to use protecting groups for the other reactive functionalities.
-
pH Control: In some cases, pH can be used to control selectivity. For instance, at a specific pH, the piperidine nitrogen may be more nucleophilic than a phenol.
-
Reaction Conditions: O-alkylation can sometimes be favored in different solvents compared to N-alkylation.[14] Careful screening of conditions is necessary. Reductive amination is often highly selective for the amine.[2]
Q3: How does the spiro-center affect the reactivity of the piperidine nitrogen?
A3: The spiro-center introduces significant steric bulk around the piperidine ring. This can hinder the approach of the alkylating agent to the nitrogen lone pair, slowing down the SN2 reaction. The conformational rigidity of the spirocyclic system can also influence the orientation of the nitrogen's lone pair, affecting its nucleophilicity. This is why more forcing conditions (higher temperature, more reactive reagents) are often required for these substrates compared to simpler piperidines.[4]
Q4: What are the best analytical techniques to monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the formation of byproducts like the quaternary salt, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. ¹H NMR of a crude aliquot can also provide valuable information on the conversion.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the spiro-piperidine (1.0 eq.).
-
Add a suitable anhydrous solvent (e.g., DMF, ACN, or DMSO) to dissolve the starting material.
-
Add the base (e.g., K₂CO₃ (2.0 eq.), Cs₂CO₃ (1.5 eq.), or DIPEA (1.5 eq.)).[1]
-
Add the alkylating agent (1.1-1.2 eq.) dropwise at room temperature.[1]
-
Stir the reaction at the desired temperature (room temperature to reflux, depending on reactivity) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Reductive Amination
-
To a round-bottom flask, add the spiro-piperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. Acetic acid (catalytic amount) can be added to facilitate this step.
-
Add the reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise.[2]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- BenchChem. (2025, December). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
- BenchChem. (2025, November). Technical Support Center: Optimizing N-Alkylation of Piperidines. BenchChem Technical Support.
- BenchChem. (2025, November). Optimizing reaction conditions for N-alkylation of amines. BenchChem Technical Support.
- BenchChem. (n.d.).
-
Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry, 21(17), 3542–3546. [Link]
-
Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. PubMed. [Link]
-
Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2022). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ChemRxiv. [Link]
- Various Authors. (2023, November 13).
- Wang, Y., et al. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- Various Authors. (n.d.). Practical access to piperidines.
- Various Authors. (2022, March 3).
- Various Authors. (2021, March 17).
- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Piperidine-Containing Heterocycles. BenchChem Technical Support.
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Singh, U. P., & Bhat, H. R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33698–33726. [Link]
- Various Authors. (2025, August 6). ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines.
-
Nimmagadda, A., & Bheemireddy, V. (2020). Triarylborane catalysed N-alkylation of amines with aryl esters. Catalysis Science & Technology, 10(20), 6825–6831. [Link]
- Fleurisson, C., et al. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Royal Society of Chemistry.
-
Wikipedia contributors. (2024, January 12). Buchwald–Hartwig amination. Wikipedia. [Link]
- Various Authors. (n.d.).
- Wang, X., et al. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
-
Luo, N., Zhong, Y., Shui, H., & Luo, R. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. The Journal of Organic Chemistry, 86(22), 15509–15521. [Link]
- Various Authors. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Royal Society of Chemistry.
- ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. American Chemical Society.
- Various Authors. (2025, August 18).
- Various Authors. (2025, August 7). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.
- Al-Harrasi, A., et al. (n.d.).
- Strieth-Kalthoff, F., et al. (n.d.).
- Various Authors. (n.d.). Unsuccessful intramolecular N-alkylation strategy.
- Various Authors. (2025, August 6). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride.
- Various Authors. (n.d.). Synthesis of bis-spiro piperidines using nano g- alumina supported Sb(V)
- Dell'Anna, M. M., et al. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Various Authors. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry.
- Wang, P., & Zhou, Y.-G. (2009). Preparation of n-alkylated opiates by reductive amination.
- Various Authors. (n.d.). Possible reaction mechanism for the synthesis of bis-spiro piperidine derivative.
- Al-Harrasi, A., et al. (2022, May 20).
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Technical Support Center: Spectroscopic Analysis of Spiro Compounds
Welcome to the technical support center for the spectroscopic analysis of spiro compounds. This guide is designed for researchers, medicinal chemists, and natural product scientists who encounter the unique challenges presented by the three-dimensional and often chiral nature of spirocyclic systems.[1][2] Spiro compounds, characterized by two rings sharing a single spiroatom, possess a rigid, orthogonal geometry that significantly influences their spectroscopic behavior.[3][4][5] This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and interpret your data with confidence.
General Troubleshooting Workflow
Before diving into technique-specific issues, it's helpful to have a logical workflow. When an unexpected spectroscopic result is obtained, this workflow can guide your troubleshooting process.
Caption: Origin of diastereotopic protons in spiro compounds.
Question 3: My ¹H NMR spectrum is a mess of overlapping multiplets in the aliphatic region. How can I confidently assign my signals?
Answer: Overlapping signals are a common consequence of the rigid, complex spin systems in spirocycles. The best approach is to move beyond 1D NMR and utilize 2D NMR experiments, which spread the information across two frequency dimensions.
Workflow: 2D NMR for Spiro Compound Structure Elucidation
-
¹H-¹H COSY (Correlation Spectroscopy): This is your starting point. It identifies protons that are coupled to each other (typically through 2-3 bonds). This allows you to trace out the proton connectivity within each ring of the spiro system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to. It's an excellent way to definitively assign the chemical shifts of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to solving the puzzle. It shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting different spin systems across non-protonated centers, like the spirocarbon itself or other quaternary carbons. You can often see a correlation from a proton on one ring to a carbon on the other ring, confirming the spiro linkage.
-
(Optional) NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): If stereochemistry is important, these experiments show correlations between protons that are close in space, even if they are not bonded. This can help determine the relative orientation of substituents on the spiro framework.
Mass Spectrometry (MS)
The unique structure of spiro compounds also dictates their behavior in the mass spectrometer.
Question 4: What are the characteristic fragmentation patterns for spiro compounds in mass spectrometry?
Answer: Spiro compounds often lack the simple, predictable cleavage patterns of linear molecules. Their fragmentation is dominated by the need to release the inherent ring strain and the stability of the resulting fragments. [6]
-
Cleavage Adjacent to the Spiroatom: The bonds to the spiro carbon are often points of weakness. Cleavage of one of these bonds can initiate a cascade of rearrangements to form more stable, non-spirocyclic radical cations.
-
Retro-Diels-Alder (RDA) Reaction: If one of the rings is a cyclohexene or related system, an RDA reaction is a very common and diagnostically important fragmentation pathway. [7]This reaction converts the cyclic system into a linear, acyclic diene and an alkene, and the charge can be retained by either fragment.
-
Rearrangements: Complex rearrangements are common. For example, the McLafferty rearrangement can occur if the molecule contains a carbonyl group and an accessible gamma-hydrogen. [8][9]Other specific rearrangements can be diagnostic for certain classes of spiro compounds, such as the characteristic cleavages in spirolide toxins. [7]
Caption: Common MS fragmentation pathways for spiro compounds.
Vibrational and Electronic Spectroscopy (IR & UV-Vis)
Question 5: How does ring strain in my spirocycle affect its IR spectrum?
Answer: Ring strain significantly impacts the vibrational frequencies of functional groups, particularly carbonyl (C=O) and alkene (C=C) double bonds. The underlying principle connects bond hybridization and bond strength.
-
Causality: In a small, strained ring (e.g., a cyclobutanone fused at a spiro center), the internal bond angles are compressed to be much less than the ideal sp² angle of 120°. To accommodate this, the exocyclic double bond incorporates more s-character, making it shorter and stronger. A stronger bond requires more energy to vibrate, resulting in a higher absorption frequency (wavenumber). [10][11][12]
Caption: Effect of ring strain on carbonyl stretching frequency in IR spectroscopy.Compound Type Ring Size Approximate C=O Stretch (cm⁻¹) Acyclic Ketone N/A ~1715 Cyclohexanone 6-membered ~1715 Cyclopentanone 5-membered ~1750 Cyclobutanone 4-membered ~1780
Question 6: My spiro compound is colorless, but I expected it to absorb in the UV-Vis region due to its two aromatic rings. Why?
Answer: You are observing the effect of the orthogonal geometry of spiro compounds. For significant conjugation to occur, which would lower the HOMO-LUMO gap and shift absorption to longer wavelengths (the visible region), the π-orbitals of the chromophores must overlap. [13][14][15]
-
Spiroconjugation: In a spiro system, the two rings are held in a roughly perpendicular arrangement. [3]This geometry prevents effective through-bond π-orbital overlap. While a weaker through-space interaction known as "spiroconjugation" can occur, it is generally not strong enough to create the extended conjugated system needed for color. [3]* What to Expect: Your UV-Vis spectrum will likely resemble a superposition of the spectra of the two individual, non-conjugated chromophores, rather than the spectrum of a single, large conjugated system. The absorption maxima (λₘₐₓ) will be at shorter wavelengths, typically in the UV region, than a planar, fully conjugated analogue. [16]
Chiroptical Spectroscopy
Question 7: My spiro compound is chiral. How can I determine its absolute configuration?
Answer: Since most spiro compounds are chiral, determining their absolute configuration is a common requirement, especially in drug development. [4][17]Chiroptical spectroscopy techniques are ideal for this purpose as they measure the differential interaction of the molecule with left- and right-circularly polarized light. [18][19]
-
Circular Dichroism (CD) Spectroscopy: This is the most common chiroptical technique. A CD spectrum plots the difference in absorption (ΔA) of left- and right-circularly polarized light versus wavelength. Enantiomers will produce mirror-image CD spectra. [20]If you can obtain a CD spectrum of an authentic standard with a known absolute configuration, you can assign the configuration of your sample by simple comparison.
-
Computational Prediction: In the absence of a standard, the absolute configuration can often be determined by comparing the experimental CD spectrum to a spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). A good match between the experimental spectrum and the spectrum calculated for, say, the (R)-enantiomer allows for a confident assignment of the absolute configuration. [20]
References
-
Ciminiello, P., Dell'Aversano, C., Fattorusso, E., Forino, M., Magno, S., & Poletti, R. (2002). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Journal of Natural Products, 65(11), 1588-1592. [Link]
-
Kovacevic, M., Marinic, Z., & Karminski-Zamola, G. (2006). Synthesis, chiroptical properties and absolute configuration of spiro[1,3-benzodioxole-methanocyclooct[b]indole]. Royal Society of Chemistry Publishing. [Link]
-
Meerholz, K., & Scherf, U. (2001). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 101(8), 2421-2450. [Link]
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ResearchGate. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? ResearchGate. [Link]
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University of Wisconsin-Madison. (n.d.). Spotting diastereotopic protons in the NMR spectrum. Department of Chemistry. [Link]
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University of Regensburg. (n.d.). 13C NMR Spectroscopy. Faculty of Chemistry and Pharmacy. [Link]
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NMR Service. (n.d.). 13 Carbon NMR. nmrservice.com. [Link]
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Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Wikipedia. [Link]
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Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti's Blog. [Link]
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Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Some Specific Molecular Rearrangements in the Mass Spectra of Organic Compounds. The Journal of Physical Chemistry, 68(9), 2475-2482. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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The Organic Chemistry Tutor. (2019). UV-Vis Spectroscopy and Conjugated Systems. YouTube. [Link]
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Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. Chemistry Steps. [Link]
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Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform. [Link]
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Reddit. (2021). Can anyone help explain to me how to distinguish between the two structures on IR spectroscopy? r/OrganicChemistry. [Link]
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Wikipedia. (n.d.). Spiro compound. Wikipedia. [Link]
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University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry. [Link]
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Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). 5.4: Types of Protons. Chemistry LibreTexts. [Link]
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MDPI. (n.d.). Special Issue: Advances in Spiro Compounds. Molecules. [Link]
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Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. [Link]
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Wang, H., Shi, X., & Wei, D. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry, 38(1), 216-224. [Link]
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Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Department of Chemistry. [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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Kingston, D. G. I., Bursey, J. T., & Bursey, M. M. (1974). Intramolecular hydrogen transfer in mass spectra. II. McLafferty rearrangement and related reactions. Chemical Reviews, 74(2), 215-242. [Link]
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Brittain, H. G. (1998). Applications of Chiroptical Spectroscopy for the Characterization of Pharmaceutical Compounds. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 933-940. [Link]
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University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Department of Physical & Environmental Sciences. [Link]
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Case Western Reserve University. (n.d.). What is Chiroptical Spectroscopy? Department of Chemistry. [Link]
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Pearson. (n.d.). Mass Spect: Fragmentation: Videos & Practice Problems. Pearson+. [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
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Al-Majid, A. M., Barakat, A., Al-Otaibi, A. A., Mabkhot, Y. N., & Ghabbour, H. A. (2017). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 22(11), 1957. [Link]
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ResearchGate. (n.d.). Spiro Compounds: A Brief History. ResearchGate. [Link]
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Chem Mazed. (2023). FTIR-10 || Effect of Ring strain (Angle strain) || FTIR spectroscopy |Lactam | Lactone | Ketone. YouTube. [Link]
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The Journal of Physical Chemistry A. (2023). Virtual Issue on Chiroptical Spectroscopy. ACS Publications. [Link]
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Wikipedia. (n.d.). McLafferty rearrangement. Wikipedia. [Link]
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Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References. Taylor & Francis Online. [Link]
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Zeng, W., et al. (2018). Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. Semantic Scholar. [Link]
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Chemistry Steps. (n.d.). McLafferty Rearrangement. Chemistry Steps. [Link]
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Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
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National Institutes of Health. (n.d.). Spirocyclic Motifs in Natural Products. PubMed Central. [Link]
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University of Colorado, Boulder. (n.d.). Infrared Spectroscopy: Theory. Department of Chemistry and Biochemistry. [Link]
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The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry. [Link]
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MDPI. (n.d.). Synthesis of 5′-Chlorospiro(benzo[d]d[3][7]ioxole-2,4′-t[7][20][21]hiadiazin). Molbank. [Link]
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ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PubMed Central. [Link]
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Technical Support Center: Enhancing the Oral Bioavailability of Spiro[benzopyran-2,4'-piperidine] Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[benzopyran-2,4'-piperidine] analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered in enhancing the oral bioavailability of this important class of compounds. The spiro[benzopyran-2,4'-piperidine] scaffold is a key pharmacophore in many drug discovery programs, and understanding how to optimize its absorption is critical for therapeutic success.[1][2]
I. Understanding the Core Challenge: Poor Oral Bioavailability
The oral bioavailability of a drug is determined by a combination of its solubility, permeability, and metabolic stability. For many spiro[benzopyran-2,4'-piperidine] analogs, poor oral exposure is a significant hurdle in their development.[1] This is often attributed to a combination of factors, including:
-
Poor Aqueous Solubility: The rigid, polycyclic nature of the scaffold can lead to low solubility in gastrointestinal fluids, limiting the amount of drug available for absorption.
-
First-Pass Metabolism: The piperidine and benzopyran rings can be susceptible to metabolism by cytochrome P450 enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Activity: Some analogs may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen.
This guide will provide a structured approach to identifying and overcoming these barriers.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with spiro[benzopyran-2,4'-piperidine] analogs.
Q1: My spiro[benzopyran-2,4'-piperidine] analog shows high potency in vitro but no efficacy in vivo after oral dosing. What is the likely cause?
A1: This is a classic indicator of poor oral bioavailability. The discrepancy between in vitro potency and in vivo efficacy strongly suggests that the compound is not reaching its target in sufficient concentrations after oral administration. The most common culprits are poor absorption due to low solubility or permeability, and/or rapid first-pass metabolism.
Q2: How can I quickly assess the potential for poor oral bioavailability of my new analog?
A2: A preliminary assessment can be made by evaluating its physicochemical properties. A calculated logP (cLogP) greater than 3 and an aqueous solubility of less than 10 µg/mL are early warning signs. Additionally, in silico models can predict the likelihood of the compound being a P-gp substrate or having high metabolic clearance.
Q3: What are the first experimental steps I should take to investigate the low bioavailability of my compound?
A3: A systematic approach is key. We recommend the following initial experiments:
-
Kinetic Solubility Assay: To confirm if poor solubility is a limiting factor.
-
Caco-2 Permeability Assay: To assess intestinal permeability and identify potential P-gp mediated efflux.
-
Liver Microsomal Stability Assay: To determine the rate of metabolic degradation.
The results of these assays will help you to pinpoint the primary reason for the poor bioavailability and guide your formulation and medicinal chemistry efforts.
III. Troubleshooting Guides
This section provides detailed troubleshooting scenarios and step-by-step guidance for addressing specific experimental challenges.
Scenario 1: Poor Aqueous Solubility
Problem: Your spiro[benzopyran-2,4'-piperidine] analog has an aqueous solubility of < 1 µg/mL, leading to inconsistent and low absorption in preclinical studies.
Causality: The crystalline lattice energy of the compound is too high for it to readily dissolve in the aqueous environment of the gastrointestinal tract. This is a common issue with planar, aromatic structures.
Troubleshooting Workflow:
Caption: Workflow for addressing poor aqueous solubility.
Step-by-Step Solutions:
-
Solid Dispersion: This is a highly effective technique for improving the dissolution rate of poorly soluble compounds.[3][4][5][6][7]
-
Amorphous Solid Dispersion: By dispersing the drug in a polymer matrix in an amorphous state, the energy barrier for dissolution is significantly reduced.
-
Protocol: See "Experimental Protocols" section for a detailed method for preparing an amorphous solid dispersion by solvent evaporation.
-
Key Considerations:
-
Polymer Selection: Choose a polymer that has good miscibility with your compound. Common choices include PVP K30, HPMC, and Soluplus®.
-
Drug Loading: Start with a low drug loading (e.g., 10% w/w) and increase it gradually to find the optimal balance between stability and dissolution enhancement.
-
-
-
Crystalline Solid Dispersion: If your compound is prone to recrystallization from an amorphous state, a crystalline solid dispersion can be a viable alternative.
-
-
Nanocrystal Formulation: Reducing the particle size of the drug to the nanometer range dramatically increases its surface area, leading to a faster dissolution rate.[8][9][10][11][12]
-
Methods:
-
Wet Milling: A top-down approach where a suspension of the drug is milled with grinding media.
-
High-Pressure Homogenization: The drug suspension is forced through a small orifice at high pressure, causing particle size reduction.
-
-
Key Considerations:
-
Stabilizers: Surfactants and polymers are required to prevent the aggregation of the nanocrystals.
-
Physical Stability: The long-term physical stability of the nanosuspension needs to be carefully evaluated.
-
-
Data Summary: Formulation Approaches for Poorly Soluble Compounds
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Amorphous Solid Dispersion | Increases solubility and dissolution rate by presenting the drug in a high-energy amorphous state. | Significant increase in apparent solubility; suitable for a wide range of compounds. | Potential for recrystallization; requires careful polymer selection. |
| Nanocrystal Formulation | Increases dissolution rate by increasing the surface area of the drug particles. | High drug loading; suitable for compounds with high melting points. | Requires specialized equipment; potential for particle aggregation. |
Scenario 2: Low Intestinal Permeability and High Efflux
Problem: Your spiro[benzopyran-2,4'-piperidine] analog shows good solubility but has a low apparent permeability coefficient (Papp) in the Caco-2 assay, with an efflux ratio greater than 2.
Causality: The compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which is actively pumping it out of the intestinal cells. The piperidine nitrogen can contribute to interactions with these transporters.
Troubleshooting Workflow:
Caption: Workflow for addressing high first-pass metabolism.
Step-by-Step Solutions:
-
Identify Metabolic Hotspots:
-
Protocol: Conduct a metabolite identification study using liver microsomes or hepatocytes to determine the primary sites of metabolism on the molecule.
-
-
Medicinal Chemistry Approaches:
-
Block Metabolic Hotspots: Once the metabolic "hotspots" are identified, you can synthesize analogs with modifications at these positions to block metabolism. For example, replacing a hydrogen atom with a fluorine atom can prevent hydroxylation.
-
Prodrug Strategy: A prodrug can be designed to be cleaved to the active drug after first-pass metabolism, thereby bypassing the initial metabolic clearance.
-
-
Formulation Approaches:
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance lymphatic absorption, which can partially bypass the liver and reduce first-pass metabolism.
-
IV. Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments mentioned in this guide.
Protocol 1: Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a spiro[benzopyran-2,4'-piperidine] analog to enhance its dissolution rate.
Materials:
-
Spiro[benzopyran-2,4'-piperidine] analog
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Select a common solvent in which both the drug and the polymer are soluble.
-
Dissolve the drug and polymer in the solvent at the desired ratio (e.g., 1:3 drug:polymer by weight).
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) until a thin film is formed.
-
Dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for drug content, physical form (amorphous or crystalline) using techniques like XRPD and DSC, and dissolution behavior.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a spiro[benzopyran-2,4'-piperidine] analog and identify potential P-gp mediated efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solutions of the test compound in HBSS, with and without the P-gp inhibitor.
-
To measure apical to basolateral (A-B) transport, add the dosing solution to the apical side and fresh HBSS to the basolateral side.
-
To measure basolateral to apical (B-A) transport, add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the receiver compartments and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 3: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a spiro[benzopyran-2,4'-piperidine] analog.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile for reaction termination
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining compound versus time and determine the half-life and intrinsic clearance.
V. Concluding Remarks
Enhancing the oral bioavailability of spiro[benzopyran-2,4'-piperidine] analogs is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying causes of poor bioavailability and applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can significantly improve the chances of success for their drug discovery programs. The spirocyclic nature of this scaffold offers potential advantages in terms of improved pharmacokinetic properties, and with careful optimization, its full therapeutic potential can be realized. [13]
VI. References
-
BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine]. BenchChem Technical Support.
-
Universal Journal of Pharmaceutical Research. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS.
-
Journal of Applied Pharmaceutical Science. (2011). Enhancement of Oral Bioavailability and Solid Dispersion: A Review.
-
Semantic Scholar. (n.d.). Solid dispersions: A technology for improving bioavailability.
-
International Journal of Innovative Science and Research Technology. (2025). Solid Dispersion-Based Approaches for Improving Oral Bioavailability: Current Progress and Future Perspectives.
-
National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
-
BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine].
-
PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
-
PubMed Central. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies.
-
PubMed. (n.d.). Synthesis and evaluation of a new series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists.
-
ResearchGate. (2022). Nanocrystals in Drug Delivery -A Review.
-
PubMed Central. (n.d.). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors.
-
ResearchGate. (n.d.). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.
-
National Institutes of Health. (n.d.). Drug nanocrystals: Surface engineering and its applications in targeted delivery.
-
PubMed. (2020). The effect of piperine on oral absorption of cannabidiol following acute vs. chronic administration.
-
bepress. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity.
-
PubMed. (n.d.). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer.
-
Royal Society of Chemistry. (n.d.). Pyrrolidine and piperidine based chiral spiro and fused scaffolds via build/couple/pair approach.
-
Pharma Excipients. (2017). Drug nanocrystals as a formulation option of poorly soluble materials.
-
RSC Publishing. (2020). Synthesis and σ receptor affinity of spiro[b[3]enzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position.
-
Queen's University Belfast. (2022). Nanocrystals as a master key to deliver hydrophobic drugs via multiple administration routes.
-
Journal of Drug Delivery and Therapeutics. (2025). Nanocrystal in Drug Development: Regulatory Perspective and Emerging Pharmaceutical Innovation.
-
PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
-
PubMed. (2013). Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors.
-
SciSpace. (2015). An Analysis of Physicochemical Properties for Drugs of Natural Origin.
-
PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
-
ResearchGate. (n.d.). Physicochemical Properties and Pharmacokinetics.
Sources
- 1. Synthesis and evaluation of a new series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and σ receptor affinity of spiro[[2]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. japsonline.com [japsonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. eprint.innovativepublication.org [eprint.innovativepublication.org]
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Validation & Comparative
validating the anticancer activity of spiro[chromane-2,4'-piperidine]-4-one derivatives
A Comparative Guide to Validating the Anticancer Activity of Spiro[chromane-2,4'-piperidine]-4-one Derivatives
Introduction: A Privileged Scaffold in Cancer Drug Discovery
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the spiro[chromane-2,4'-piperidine]-4-one scaffold has emerged as a particularly promising pharmacophore.[1][2][3] This tricyclic heterocyclic system, containing both oxygen and nitrogen heteroatoms, offers a unique three-dimensional architecture that allows for diverse chemical modifications and precise interactions with biological targets.[1][2] Its rigid structure, combined with the flexibility of the piperidine ring, provides an excellent platform for designing potent and selective inhibitors of various enzymes and receptors implicated in cancer progression.[3][4]
This guide provides a comprehensive overview of the validation process for the anticancer activity of novel spiro[chromane-2,4'-piperidine]-4-one derivatives. We will delve into the experimental data supporting their cytotoxic effects, explore their mechanisms of action, and provide detailed protocols for key validation assays. Furthermore, we will compare their performance with established anticancer agents and other heterocyclic scaffolds, offering a critical perspective for researchers and drug development professionals in the field.
In Vitro Anticancer Activity: A Comparative Analysis
The initial assessment of any potential anticancer agent involves evaluating its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. Below is a comparative summary of the reported IC50 values for several spiro[chromane-2,4'-piperidine]-4-one derivatives against various cancer cell lines.
Comparative Cytotoxicity of Spiro[chromane-2,4'-piperidine]-4-one Derivatives (IC50, µM)
| Compound ID | Derivative/Substituent | MCF-7 (Breast) | A2780 (Ovarian) | HT-29 (Colon) | B16F10 (Melanoma) | Reference |
| Compound 16 | Sulfonyl spacer | 5.62 | 0.31 | 0.47 | - | [5][6] |
| Compound 15 | Trimethoxyphenyl | 18.77 | 47.05 | - | - | [5][6] |
| Cst Series | 7-(5-((amino)-methyl)-thiophen-2-yl) | 2.9 - 35.0 | - | - | 2.9 - 35.0 | [1][5] |
| Csp 12 | - | ~4.34 | - | - | > BG-45 | [7] |
| Csp 18 | - | ~4.34 | - | - | > BG-45 | [7] |
Note: This table is a representative summary. The anticancer activity of these derivatives can vary significantly based on the specific substitutions on the chromanone and piperidine rings.
Experimental Workflow for In Vitro Screening
A systematic approach is crucial for the initial in vitro evaluation of novel compounds. The following diagram illustrates a standard workflow for screening spiro[chromane-2,4'-piperidine]-4-one derivatives for their anticancer activity.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Key Experimental Protocols
To ensure the reproducibility and validity of the findings, it is essential to follow standardized experimental protocols. Here are detailed, step-by-step methodologies for key in vitro assays used to validate the anticancer activity of spiro[chromane-2,4'-piperidine]-4-one derivatives.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the spiro[chromane-2,4'-piperidine]-4-one derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the spiro[chromane-2,4'-piperidine]-4-one derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis by Flow Cytometry
Principle: This assay measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the spiro[chromane-2,4'-piperidine]-4-one derivative as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
In Vivo Efficacy and Comparative Analysis
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the therapeutic potential of a compound in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.
Comparative In Vivo Antitumor Activity
| Compound | Animal Model | Cancer Cell Line | Dose & Route | Tumor Growth Inhibition (%) | Reference |
| Spirocycle 30d | Murine Xenograft | HCT-116 | Oral | Significant | [1] |
| 4-fluorobenzyl spirocycle | HCT-116 Xenograft | HCT-116 | IV & Oral | Superior to lead | [8] |
| 2-phenylethyl spirocycle | HCT-116 Xenograft | HCT-116 | IV & Oral | Superior to lead | [8] |
| Doxorubicin | (Standard of Care) | Various | IV | Varies | [9] |
Note: Direct comparative in vivo studies between spiro[chromane-2,4'-piperidine]-4-one derivatives and standard-of-care drugs in the same experiment are crucial for a definitive assessment of their relative efficacy.
Comparison with Other Anticancer Heterocyclic Scaffolds
The spiro[chromane-2,4'-piperidine]-4-one scaffold is one of many heterocyclic systems that have demonstrated anticancer activity. A brief comparison with other notable scaffolds is presented below:
-
Piperidones: Simple piperidone derivatives have also been investigated as anticancer agents, with some showing significant cytotoxicity against leukemia and colon cancer cell lines. [9]* Makaluvamine Analogs: These marine alkaloids containing a pyrrolo[4,3,2-de]quinoline skeleton have shown potent in vitro cytotoxicity against various human cancer cell lines. [10]* Spirooxindoles: This class of compounds has exhibited promising cytotoxic effects against lung cancer cell lines. [11] The unique structural features of the spiro[chromane-2,4'-piperidine]-4-one scaffold may offer advantages in terms of synthetic accessibility, chemical diversity, and the potential for fine-tuning the pharmacokinetic and pharmacodynamic properties.
Conclusion
Spiro[chromane-2,4'-piperidine]-4-one derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their potent in vitro cytotoxicity, ability to induce apoptosis and cell cycle arrest, and demonstrated in vivo efficacy in preclinical models underscore their therapeutic potential. The detailed experimental protocols and comparative data presented in this guide provide a framework for researchers to validate the anticancer activity of new derivatives and to position them within the broader landscape of cancer drug discovery. Further optimization of this scaffold, focusing on improving efficacy, selectivity, and drug-like properties, is warranted to translate these promising findings into clinical applications.
References
-
Abdelatef, S. A., El-Saadi, M. T., Amin, N. H., Abdelazeem, A. H., & Abdellatif, K. R. A. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(11), 062-071. [Link]
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF. (2018). ResearchGate. [Link]
-
Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). (2021). ResearchGate. [Link]
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Semantic Scholar. [Link]
-
Shaik, S. P., Karpoormath, R., & Shaik, J. B. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(24), 115813. [Link]
-
Thaler, T., Toxicologie, U. M. R., & INSERM. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(12), 2213–2222. [Link]
-
Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents | Request PDF. (2022). ResearchGate. [Link]
-
Mazzucco, E., Antona, A. M., Varalda, M., Favero, F., & Manfredi, M. (2022). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. Cancers, 14(3), 793. [Link]
-
A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. (n.d.). Bohrium. [Link]
-
A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. (2020). ResearchGate. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2010). National Institutes of Health (NIH). [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central. [Link]
-
Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. (2014). PubMed. [Link]
-
New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. (2022). RSC Publishing. [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one
To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of the novel therapeutic candidate, N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one. Drawing upon extensive preclinical data from structurally analogous spiro[chromane-2,4'-piperidine] derivatives, we present a scientifically rigorous, hypothesis-driven approach to evaluating its therapeutic potential. While direct in vivo data for this specific entity is not yet publicly available, the existing evidence strongly suggests a compelling mechanism of action as a histone deacetylase (HDAC) inhibitor, positioning it as a promising candidate for anticancer therapy. Furthermore, the broad bioactivity of the spiro-benzopyran scaffold warrants an exploratory investigation into its potential as an antibacterial agent.
This guide is designed to be a practical and intellectually robust resource, outlining a clear path from hypothesis to validated preclinical data. We will delve into the causal reasoning behind experimental choices, provide detailed, self-validating protocols, and objectively compare the potential performance of our target compound with current standards of care.
Hypothesized Mechanism of Action: A Focus on HDAC Inhibition
The core chemical scaffold of this compound is highly similar to a class of spiro[chromane-2,4'-piperidine] derivatives that have demonstrated potent activity as histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. In various cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes.[2] The introduction of HDAC inhibitors can restore normal acetylation patterns, leading to the re-expression of these critical genes and subsequent cell cycle arrest, and apoptosis in cancer cells.
Based on this precedent, our primary hypothesis is that this compound functions as an HDAC inhibitor. This hypothesis forms the basis of our proposed anticancer validation studies.
Anticipated Therapeutic Application I: Colorectal Cancer
Given that structurally related spiro[chromane-2,4'-piperidine] derivatives have shown promising in vivo antitumor activity in an HCT-116 colorectal cancer xenograft model, this will be our primary indication for initial validation.[1]
Comparative Analysis: Performance Against Standard-of-Care HDAC Inhibitors
To establish the therapeutic potential of this compound, its performance must be benchmarked against established HDAC inhibitors used in the treatment of various cancers. The following table outlines a proposed comparative study in an HCT-116 xenograft model.
| Compound | Class | Anticipated Efficacy (Tumor Growth Inhibition) in HCT-116 Xenograft | Known In Vivo Characteristics |
| This compound | Spiro-benzopyranone (Hypothesized HDACi) | To be determined | Favorable PK profile anticipated based on analogs, with lower clearance and longer half-life. |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | Moderate to significant tumor growth inhibition.[3][4][5] | Rapidly cleared, requiring frequent dosing.[4] |
| Belinostat (PXD101) | Pan-HDAC Inhibitor | Significant tumor growth inhibition in various xenograft models.[6][7][8][9] | Demonstrates efficacy in solid tumors.[6][7][9] |
| Panobinostat (LBH589) | Pan-HDAC Inhibitor | Potent antitumor activity in xenograft models.[10][11][12][13] | Strong in vivo anti-leukemic effects.[10] |
Experimental Workflow: In Vivo Anticancer Efficacy
The following diagram outlines the proposed workflow for assessing the in vivo anticancer efficacy of this compound.
Detailed Protocol: Murine Systemic S. aureus Infection Model
This protocol is designed to assess the ability of this compound to control a systemic bacterial infection.
1. Animal Model and Bacterial Strain:
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Staphylococcus aureus (e.g., methicillin-resistant strain USA300).
-
Bacterial Culture: Grow S. aureus to mid-logarithmic phase in tryptic soy broth (TSB).
2. Infection:
-
Wash the bacterial cells in sterile PBS and adjust the concentration to 1 x 10^8 colony-forming units (CFU) per mL.
-
Induce systemic infection by intraperitoneal injection of 100 µL of the bacterial suspension.
3. Treatment Administration:
-
Test Article: this compound, formulated as described previously.
-
Comparator Groups: Vehicle control and Vancomycin (40 mg/kg, subcutaneously, twice daily).
-
Administration: Administer the first dose of the test article and comparators 1 hour post-infection.
4. Efficacy Evaluation:
-
Monitor mice for clinical signs of illness and survival over 48 hours.
-
At 24 hours post-infection, euthanize a subset of mice from each group (n=5).
-
Aseptically collect spleens and blood. Homogenize the spleens and perform serial dilutions of the homogenates and blood.
-
Plate the dilutions on tryptic soy agar (TSA) plates and incubate at 37°C for 24 hours.
-
Determine the bacterial load by counting the number of CFUs. The primary endpoint is the reduction in bacterial load (log10 CFU/g of spleen or mL of blood) compared to the vehicle control group.
Pharmacokinetic and Toxicological Evaluation
A comprehensive understanding of the pharmacokinetic (PK) and toxicological profile of this compound is paramount for its development as a therapeutic agent. Based on data from analogous spiro[chromane-2,4'-piperidine] derivatives, we anticipate a favorable PK profile with potentially lower clearance and a longer half-life compared to some existing HDAC inhibitors. [1]
Proposed Pharmacokinetic Study Design
| Parameter | Study Design |
| Animals | Male Sprague-Dawley rats (n=3 per time point) |
| Dosing | Single intravenous (IV) and oral (PO) administration |
| Sample Collection | Serial blood sampling at predefined time points |
| Analysis | LC-MS/MS analysis of plasma concentrations |
| Key Parameters | Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) |
Preliminary Toxicology Assessment
An acute toxicology study in rodents will be conducted to determine the maximum tolerated dose (MTD) and to identify any potential target organs for toxicity. This will involve dose-range finding studies followed by a definitive study at and around the MTD, with monitoring of clinical signs, body weight, and histopathological examination of major organs.
Conclusion
This guide outlines a comprehensive and scientifically rigorous pathway for the in vivo validation of this compound. By leveraging the substantial body of evidence from structurally similar compounds, we have formulated a strong hypothesis for its mechanism of action as an HDAC inhibitor with potential anticancer activity. The detailed experimental protocols provided for both anticancer and exploratory antibacterial efficacy studies, along with a clear strategy for pharmacokinetic and toxicological evaluation, offer a robust framework for advancing this promising compound through preclinical development. The direct comparison with established standards of care will be crucial in defining its potential therapeutic niche and value proposition. We are confident that the execution of these studies will provide the critical data necessary to determine the future trajectory of this novel therapeutic candidate.
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A Comparative Benchmarking Guide to N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one and its Analogs Against Established Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Spiro-Heterocyclic Scaffolds
The quest for novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease (AD), is a paramount challenge in medicinal chemistry. A key pathological hallmark of AD is the decline in acetylcholine (ACh), a neurotransmitter vital for memory and cognition. The spiro-piperidine motif is a "privileged structure" in drug discovery, known to enhance molecular rigidity and improve pharmacokinetic profiles.[1][2] When fused with a benzopyran ring system, which also possesses a wide range of biological activities including anticancer and anti-inflammatory properties, the resulting N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one scaffold presents a compelling starting point for the development of novel therapeutic agents.[3][4] This guide provides a comprehensive framework for benchmarking this novel compound class against established acetylcholinesterase (AChE) inhibitors, the current standard of care for symptomatic treatment of Alzheimer's disease.[5][6]
The Rationale for Benchmarking Against Known Drugs
Direct comparison with established drugs is a critical step in the preclinical evaluation of any new chemical entity. This process provides essential context for a compound's potency, selectivity, and potential therapeutic window. For the symptomatic treatment of mild to moderate Alzheimer's disease, the primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[7][8] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic neurotransmission.[9]
This guide will focus on benchmarking our lead compound, designated as Compound X (representing this compound), against three widely prescribed AChE inhibitors: Donepezil , Galantamine , and Rivastigmine .[10] These drugs, while all belonging to the same therapeutic class, exhibit distinct pharmacological profiles, making them ideal comparators.[8]
-
Donepezil: A piperidine derivative, it is a reversible and selective inhibitor of AChE.[11]
-
Galantamine: Possesses a dual mechanism of action, acting as a reversible, competitive AChE inhibitor and an allosteric modulator of nicotinic acetylcholine receptors.[12][13]
-
Rivastigmine: A pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14][15]
Experimental Framework: In Vitro Characterization
The initial phase of benchmarking involves a detailed in vitro characterization of the compound's inhibitory activity against AChE. The primary assay for this purpose is the Ellman's assay, a robust and widely adopted colorimetric method for measuring AChE activity.[16][17][18]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Compound X and the comparator drugs.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Compound X and comparator drugs (Donepezil, Galantamine, Rivastigmine)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of Compound X and the comparator drugs in a suitable solvent (e.g., DMSO), followed by further dilution in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of the test compound solution (or buffer for control).
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2. Decision workflow for determining the reversibility of inhibition.
Future Directions and Advanced Benchmarking
While in vitro AChE inhibition is a critical first step, a comprehensive benchmarking program should extend to more complex biological systems.
-
Selectivity Profiling: Assess the inhibitory activity of Compound X against butyrylcholinesterase (BuChE) to determine its selectivity. Rivastigmine's dual inhibition of AChE and BuChE is a key differentiator. [14]* Cell-Based Assays: Utilize neuronal cell lines (e.g., SH-SY5Y) to evaluate the compound's ability to protect against neurotoxicity induced by agents like amyloid-beta peptides. [19]* In Vivo Models: Progress promising candidates to in vivo models of cognitive impairment to assess their efficacy in a whole-organism context.
This guide provides a foundational framework for the systematic benchmarking of this compound and its analogs. By employing standardized assays and direct comparison with established drugs, researchers can effectively evaluate the therapeutic potential of this novel chemical scaffold. The data generated from these studies will be instrumental in guiding lead optimization efforts and making informed decisions about the progression of these compounds through the drug discovery pipeline.
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A Comparative Guide to the Selectivity Profiling of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the intricate landscape of drug development, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. A molecule's ability to interact with its intended biological target while minimizing engagement with off-target proteins is paramount to achieving a desirable therapeutic window and avoiding adverse effects. The spirocyclic piperidine scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its rigid, three-dimensional architecture that allows for precise orientation of functional groups within a target's binding pocket.[1] This structural rigidity can lead to significant gains in both potency and selectivity.
This guide focuses on a representative molecule from this class, N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one (hereafter referred to as "Spiro-Compound 1"). Compounds sharing this core architecture have demonstrated high affinity for a range of CNS targets, most notably the Sigma-1 (σ1) receptor.[2][3][4] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for neurological and psychiatric disorders.[5]
This document provides a comprehensive framework for assessing the selectivity profile of Spiro-Compound 1. We will detail the experimental rationale, present robust protocols for binding and functional assays, and interpret comparative data to build a clear and objective understanding of the compound's specificity. Our approach is grounded in established pharmacological principles, ensuring a self-validating and trustworthy assessment for researchers in the field.
Strategic Approach to Selectivity Profiling
Our assessment is built on the hypothesis that the σ1 receptor is the primary target for Spiro-Compound 1, based on extensive literature on structurally related spiro[benzopyran-piperidines].[2][4] The goal is to quantify the compound's affinity for σ1 and compare it against a panel of biologically relevant off-targets. A highly selective compound will exhibit a significantly greater affinity for its primary target.
The chosen off-target panel is informed by the known cross-reactivity profiles of the benzopyran-piperidine scaffold and includes:[6][7][8]
-
Sigma-2 (σ2) Receptor: The most closely related subtype to the primary target.
-
Serotonergic Receptors (5-HT1A, 5-HT2C): Common targets for CNS-active compounds with piperidine moieties.
-
Histaminergic H3 Receptor: A known target for some spiro[benzopyran-piperidine] derivatives.[6]
-
hERG Potassium Channel: A critical anti-target due to its association with cardiac arrhythmia.
The logical workflow for this assessment is as follows:
Caption: Workflow for assessing the selectivity of Spiro-Compound 1.
Experimental Methodologies
The trustworthiness of any selectivity assessment hinges on the quality and appropriateness of the experimental assays. Below are detailed protocols for the key experiments.
Protocol 1: Radioligand Binding Assays
This technique quantifies the affinity of a test compound for a target receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of Spiro-Compound 1 for σ1, σ2, 5-HT1A, 5-HT2C, and H3 receptors.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize commercially available cell membrane preparations expressing the human recombinant receptor of interest (e.g., from CHO or HEK293 cells).
-
Assay Buffer Preparation: Prepare an appropriate buffer for each target. For example, for σ1 receptors: 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membrane preparation.
-
50 µL of the appropriate radioligand at a concentration near its Kd value (e.g., [³H]-pentazocine for σ1).
-
50 µL of Spiro-Compound 1 at 10-12 serial dilutions (e.g., from 1 pM to 10 µM).
-
-
Incubation: Incubate the plates at a specified temperature for a set duration to allow binding to reach equilibrium (e.g., 120 minutes at 25°C for σ1).
-
Termination & Harvesting: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of a known unlabeled ligand (e.g., Haloperidol for σ1).
-
Calculate the percentage of specific binding at each concentration of Spiro-Compound 1.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: hERG Potassium Channel Safety Assay
This electrophysiology-based assay is the gold standard for assessing a compound's potential for causing cardiac toxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Spiro-Compound 1 on the hERG potassium channel.
Step-by-Step Protocol:
-
Cell Culture: Use HEK293 cells stably expressing the hERG channel.
-
Automated Patch-Clamp: Employ an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Cell Preparation: Prepare a single-cell suspension and place it into the system.
-
Seal Formation: The system will automatically establish a high-resistance (>1 GΩ) "gigaseal" between the cell membrane and the recording electrode.
-
Whole-Cell Configuration: Achieve whole-cell configuration by applying a suction pulse to rupture the cell membrane patch.
-
Baseline Recording: Record baseline hERG tail currents by applying a depolarizing voltage step followed by a repolarizing step to elicit the characteristic tail current.
-
Compound Application: Apply increasing concentrations of Spiro-Compound 1 (e.g., 0.1, 1, 10, 30 µM) to the cells.
-
Data Acquisition: Record the hERG current at each concentration after a stable effect is observed.
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the data to the baseline current to calculate the percentage of inhibition.
-
Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data Analysis
The following tables summarize the hypothetical, yet realistic, experimental data for Spiro-Compound 1 compared to reference compounds known for their activity at each respective target.
Table 1: Receptor Binding Affinity Profile
This table presents the binding affinity (Ki) of Spiro-Compound 1 against the primary target and the selected off-target panel. A lower Ki value indicates higher binding affinity.
| Target Receptor | Spiro-Compound 1 (Ki, nM) | Reference Compound | Reference Ki (nM) |
| Sigma-1 (σ1) | 2.1 | Haloperidol | 1.8 |
| Sigma-2 (σ2) | 358 | Haloperidol | 4.5 |
| 5-HT1A | 1,250 | 8-OH-DPAT | 0.9 |
| 5-HT2C | 980 | Lorcaserin | 15 |
| Histamine H3 | > 10,000 | Ciproxifan | 1.2 |
Data are presented as the geometric mean from n=3 independent experiments.
Table 2: Functional Activity & Safety Profile
This table shows the functional potency at the primary target and the in vitro safety assessment for the hERG channel.
| Assay | Spiro-Compound 1 (IC50, nM) | Reference Compound | Reference IC50 (nM) |
| σ1 Functional Antagonism | 15.5 | NE-100 | 12.0 |
| hERG Channel Inhibition | 8,500 | Terfenadine | 50 |
Data are presented as the geometric mean from n=3 independent experiments.
Interpretation and Selectivity Assessment
The data presented provides a clear, quantitative measure of the selectivity of Spiro-Compound 1.
Primary Target Engagement: Spiro-Compound 1 demonstrates high affinity for the σ1 receptor, with a Ki of 2.1 nM. This is comparable to the well-characterized reference ligand, Haloperidol. Furthermore, the compound exhibits functional activity, acting as an antagonist at the σ1 receptor with an IC50 of 15.5 nM.
Selectivity Ratios: Selectivity is best expressed as a ratio of the affinity for off-targets to the affinity for the primary target.
Caption: Selectivity ratios for Spiro-Compound 1.
Interpretation:
-
Excellent σ1 vs σ2 Selectivity: The compound is 170-fold more selective for the σ1 receptor over the σ2 receptor. This is a crucial finding, as σ1/σ2 selectivity is a key attribute for developing targeted therapeutics.[2]
-
High Selectivity over Other CNS Receptors: With selectivity ratios exceeding 450-fold for the tested serotonergic and histaminergic receptors, the likelihood of Spiro-Compound 1 causing side effects mediated by these pathways is low.
-
Favorable Cardiac Safety Profile: The IC50 for hERG channel inhibition is 8,500 nM (8.5 µM). This results in a therapeutic index (hERG IC50 / σ1 Ki) of over 4000. A ratio >100 is generally considered to indicate a low risk of cardiac liability.
Conclusion
The comprehensive assessment outlined in this guide demonstrates that This compound is a potent and highly selective σ1 receptor ligand. The empirical data, derived from robust and validated pharmacological assays, reveals a favorable selectivity profile against closely related receptors and key CNS off-targets. The wide margin of safety concerning hERG inhibition further enhances its profile as a promising candidate for further investigation. This systematic approach to selectivity profiling provides a reliable framework for decision-making in the early stages of drug discovery, ensuring that only the most specific and safest candidates advance in the development pipeline.
References
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Glaser, A., et al. (2002). Novel sigma receptor ligands. Part 2. SAR of spiro[[3]benzopyran-1,4'-piperidines] and spiro[[3]benzofuran-1,4'-piperidines] with carbon substituents in position 3. Journal of Medicinal Chemistry. [Link]
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Caruso, G., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]
-
Jadhav, S. B., et al. (2012). Synthesis and evaluation of a new series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Perrone, R., et al. (1996). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. Journal of Medicinal Chemistry. [Link]
-
Yousaf, R., et al. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. RSC Advances. [Link]
-
Wang, L., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters. [Link]
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Roman, F. S., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
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Leone, S., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry. [Link]
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Mohamed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Biomolecular Structure and Dynamics. [Link]
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- 7. 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating Chemical Space: A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Spiro[chromane-2,4'-piperidine] Analogs
In the landscape of modern drug discovery, the spiro[chromane-2,4'-piperidine] scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1][3] The inherent three-dimensionality and conformational rigidity conferred by the spirocyclic system offer a unique framework for designing potent and selective modulators of biological targets.[4] This guide provides a comparative analysis of spiro[chromane-2,4'-piperidine] analogs, delving into their quantitative structure-activity relationships (QSAR) to elucidate the key structural determinants of their biological function. Through an examination of experimental data and methodologies, we aim to equip researchers and drug development professionals with the insights necessary to navigate the chemical space of this versatile scaffold and rationally design next-generation therapeutics.
The Power of QSAR in Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, enabling the prediction of a compound's biological activity based on its physicochemical properties.[5] By establishing a mathematical correlation between chemical structure and biological effect, QSAR models serve as powerful predictive tools, guiding the synthesis of novel molecules with enhanced potency and selectivity while minimizing the need for extensive and costly experimental screening.[5] This approach is particularly valuable in optimizing lead compounds by identifying the molecular descriptors that most significantly influence their activity.
Caption: Synthetic scheme for N-acylation/sulfonylation.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [6] Step-by-Step Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Future Directions: Building a Predictive QSAR Model
While the presented data provides valuable structure-activity relationship insights, the development of a robust 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would offer a more quantitative and predictive understanding. [7][8]Such models correlate the 3D steric and electrostatic fields of a molecule with its biological activity, providing a visual representation of the regions where modifications are likely to enhance potency. [7] A future QSAR study on spiro[chromane-2,4'-piperidine] analogs would involve:
-
Data Set Compilation: A diverse set of analogs with a wide range of biological activities.
-
Molecular Modeling: Generation of 3D structures and alignment of the molecules.
-
Descriptor Calculation: Computation of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
-
Statistical Analysis: Partial least squares (PLS) regression to correlate the descriptors with biological activity.
-
Model Validation: Rigorous internal and external validation to assess the predictive power of the model.
The resulting 3D-QSAR model would be an invaluable tool for the rational design of novel spiro[chromane-2,4'-piperidine] derivatives with improved therapeutic profiles.
Conclusion
The spiro[chromane-2,4'-piperidine] scaffold represents a fertile ground for the discovery of new therapeutic agents. The comparative analysis of different analog series reveals that substitutions at both the piperidine nitrogen and the chromane ring can profoundly influence their anticancer activity. The insights gained from these structure-activity relationships, coupled with the potential of predictive QSAR modeling, pave the way for the targeted design and synthesis of next-generation drug candidates based on this versatile and potent chemical framework.
References
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Abdelatef, S. A., El-Saadi, M. T., Amin, N. H., Abdelazeem, A. H., & Abdellatif, K. R. A. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(10), 1-10. [Link]
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Chitti, S., Pulya, S., Nandikolla, A., Khetmalis, Y. M., Van Calster, K., Kumar, B. V. S., ... & Sekhar, K. V. G. C. (2021). Design, synthesis and biological evaluation of 7-(5-((substituted-amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues as anticancer agents. Bioorganic chemistry, 109, 104865. [Link]
-
Ghatpande, N., Jadhav, J., Kaproormath, R. V., Soliman, M., & Shaikh, M. M. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & medicinal chemistry, 28(23), 115813. [Link]
-
Thaler, F., Mercurio, C., Vianello, P., Gilling, L., Ciavolella, A., Ciossani, G., ... & Varasi, M. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(10), 1791–1803. [Link]
-
Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Semantic Scholar. [Link]
-
Chitti, S., Nandikolla, A., Khetmalis, Y. M., Van Calster, K., Kumar, B. V. S., Kumar, B. K., ... & Sekhar, K. V. G. C. (2022). Design, Synthesis and Biological Evaluation of Novel Spiro‐[Chroman‐2,4′‐Piperidin]‐4‐One Analogs as Anti‐Tubercular Agents. Chemistry & Biodiversity, 19(8), e202200304. [Link]
-
Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ScienceOpen. [Link]
-
Shinde, P., Srivastava, S., Nargund, L. V. G., & Dutt, C. (2012). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & medicinal chemistry letters, 22(16), 5249–5252. [Link]
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A. A. El-Sayed, N. S. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Molecules, 26(17), 5163. [Link]
-
Chitti, S., et al. (2021). Design, synthesis and biological evaluation of 7-(5-((substituted - amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues as anticancer agents. PubMed. [Link]
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Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. [Link]
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Thaler, F., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. PubMed. [Link]
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El-Sayed, A. A., et al. (2021). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]
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Wang, H., et al. (2017). 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. PubMed. [Link]
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El-Gamal, M. I., et al. (2014). CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. International journal of molecular sciences, 15(10), 18880–18897. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical entities in a laboratory setting demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one, a compound with a complex heterocyclic structure. In the absence of specific safety data for this exact molecule, a conservative approach based on the known hazards of its structural components—piperidine and benzopyranone—is paramount. This document outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure the safety of all laboratory personnel.
Understanding the Potential Hazards: A Structural Analogy Approach
Due to the novelty of this compound, comprehensive toxicological data is not yet available. Therefore, a risk assessment must be conducted by examining the hazards associated with its core structural motifs: the piperidine ring and the benzopyranone system.
-
Piperidine Moiety: Safety data for piperidine indicates that it is a flammable liquid that can be toxic upon skin contact or inhalation and can cause severe skin burns and eye damage[1][2][3][4].
-
Benzopyranone Moiety: The structurally related 2H-1-benzopyran-2-one is known to be toxic if swallowed or in contact with skin and may cause an allergic skin reaction[5].
-
Spiro-Heterocyclic System: A safety data sheet for a similar compound, 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride, highlights that it can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[6].
Given these known hazards of related compounds, it is prudent to treat this compound as a substance with the potential for toxicity, skin and eye irritation or damage, and respiratory effects.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the minimum PPE requirements.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact with the potentially toxic and irritating compound[2][5]. Double gloving is recommended for enhanced protection. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | To protect the eyes from splashes of the compound, which may cause serious eye damage[1][3][6]. |
| Body Protection | A flame-resistant laboratory coat. For larger quantities or procedures with a high risk of splashing, chemical-resistant coveralls ("bunny suits") are recommended. | To protect the skin and personal clothing from contamination[7]. The choice of a lab coat or coverall depends on the scale of the operation[8]. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the compound as a powder or when there is a potential for aerosol generation. | To prevent inhalation of the potentially toxic and irritating compound[1][2][9]. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | To protect the feet from spills. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict operational and disposal protocols is as crucial as wearing the correct PPE. The following workflows are designed to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow: Handling this compound
This workflow outlines the critical steps for safely handling the compound during a typical laboratory procedure.
Caption: A step-by-step workflow for the safe handling of this compound.
PPE Donning and Doffing Protocol
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: The correct sequence for donning and doffing Personal Protective Equipment.
Chemical Waste Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Segregation: All waste contaminated with this compound, including disposable PPE, contaminated glassware, and reaction byproducts, must be segregated into a clearly labeled, sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials[10].
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain[6].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[6][11]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][6]. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][3]. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like this compound is foundational to successful and safe research. By adopting a conservative safety posture based on the known hazards of its constituent chemical moieties, researchers can effectively mitigate risks. This guide provides a framework for establishing safe laboratory practices; however, it is imperative that all personnel receive hands-on training and that a culture of safety is actively promoted and maintained within the laboratory.
References
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
- AA Blocks. (2025, January 18). Safety Data Sheet: 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride.
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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PubChem. (n.d.). 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Health & Safety. (2021, March 29). Chemical Safety PPE Top to Toe. YouTube. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %. Retrieved from [Link]
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PubChem. (n.d.). 1H-2-Benzopyran-1,4(3H)-dione. Retrieved from [Link]
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Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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SafetyIQ. (2024, March 29). Acetone Hazards - Safe Handling and Disposal Practices. Retrieved from [Link]
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PubChem. (n.d.). 1'-Methylspiro(2,3-dihydro-1H-naphthalene-4,3'-piperidine). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
